molecular formula C9H9NO2 B164743 trans-7,8-Dihydroxy-7,8-dihydroquinoline CAS No. 130536-40-2

trans-7,8-Dihydroxy-7,8-dihydroquinoline

Cat. No.: B164743
CAS No.: 130536-40-2
M. Wt: 163.17 g/mol
InChI Key: GFWXLEUSCRYCJU-IONNQARKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-7,8-Dihydroxy-7,8-dihydroquinoline is a dihydrodiol derivative of the versatile 8-hydroxyquinoline scaffold, a structure renowned for its wide-ranging applications in medicinal chemistry and chemical biology . This specific configuration suggests potential as a key intermediate or investigative tool in oxidation-reduction (redox) cycling studies and metal chelation experiments, given that analogous dihydrodiol structures in other aromatic systems are known to be metabolized to reactive ortho-quinones . The 8-hydroxyquinoline core is a privileged structure in drug discovery, with documented activities including antimicrobial, anticancer, and neuroprotective effects, largely attributed to its metal-chelating properties and ability to interact with various enzymatic targets . Researchers are exploring this compound and similar derivatives to develop novel therapeutic agents for challenging conditions such as neurodegenerative disorders and antibiotic-resistant infections . Its mechanism of action is believed to involve the modulation of metal ion homeostasis and the generation of reactive oxygen species, leading to oxidative stress in target cells . This product is intended for laboratory research purposes to further elucidate these complex biochemical pathways and interactions.

Properties

CAS No.

130536-40-2

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

(7S,8S)-7,8-dihydroquinoline-7,8-diol

InChI

InChI=1S/C9H9NO2/c11-7-4-3-6-2-1-5-10-8(6)9(7)12/h1-5,7,9,11-12H/t7-,9+/m0/s1

InChI Key

GFWXLEUSCRYCJU-IONNQARKSA-N

SMILES

C1=CC2=C(C(C(C=C2)O)O)N=C1

Isomeric SMILES

C1=CC2=C([C@@H]([C@H](C=C2)O)O)N=C1

Canonical SMILES

C1=CC2=C(C(C(C=C2)O)O)N=C1

Synonyms

TRANS-7,8-DIHYDROXY-7,8-DIHYDROQUINOLINE

Origin of Product

United States

Foundational & Exploratory

synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline (also known as quinoline-7,8-dihydrodiol). This molecule is a critical reference standard in toxicology, serving as a model for the "K-region" dihydrodiol metabolites of carcinogenic aza-arenes.

Unlike enzymatic routes (which typically yield cis-diols via dioxygenases), this protocol utilizes the Prévost trans-dihydroxylation to guarantee the trans stereochemistry required for mechanistic studies of epoxide hydrolase pathways.

Part 1: Strategic Pathway & Rationale

The synthesis circumvents the high stability of the fully aromatic quinoline ring by starting with the partially saturated 5,6,7,8-tetrahydroquinoline . Direct oxidation of quinoline is non-regioselective and difficult to stop at the dihydrodiol stage.

The "Tetrahydro-Route" Logic
  • Precursor Selection: 5,6,7,8-Tetrahydroquinoline is commercially available and provides a saturated carbocycle amenable to radical halogenation.

  • Regiocontrol: Benzylic bromination at C8 is favored over C5 due to the inductive effect of the adjacent pyridine nitrogen, though mixtures may occur.

  • Stereocontrol: The Prévost reaction (dry silver benzoate/iodine) is the "Gold Standard" for trans-diols. It proceeds via a cyclic iodonium ion opened by benzoate with inversion, followed by a second inversion via a dioxolanium intermediate.

    • Note: Wet conditions (Woodward modification) would yield the cis-diol; therefore, anhydrous conditions are non-negotiable .

Reaction Scheme Visualization

The following diagram outlines the critical intermediate steps and the stereochemical inversion mechanism.

SynthesisPath Start 5,6,7,8-Tetrahydroquinoline Step1 8-Bromo-5,6,7,8-THQ (Benzylic Bromination) Start->Step1 NBS, CCl4 Reflux Step2 7,8-Dihydroquinoline (Unstable Intermediate) Step1->Step2 LiCl, DMF Elimination Step3 trans-Dibenzoate Ester (Prévost Intermediate) Step2->Step3 AgOBz, I2 Benzene (Dry) Final trans-7,8-Dihydroxy- 7,8-dihydroquinoline Step3->Final NaOMe, MeOH Hydrolysis

Figure 1: Step-wise synthetic pathway from tetrahydroquinoline to the trans-dihydrodiol.

Part 2: Detailed Experimental Protocol

Phase 1: Precursor Activation (Bromination & Elimination)

Objective: Generate the 7,8-dihydroquinoline olefin in situ or for immediate use.

Materials
  • Substrate: 5,6,7,8-Tetrahydroquinoline (10 mmol)

  • Reagent: N-Bromosuccinimide (NBS) (10.5 mmol)

  • Initiator: Benzoyl peroxide (catalytic amount, ~10 mg)

  • Solvent: Carbon tetrachloride (

    
    ) or Benzotrifluoride (
    
    
    
    ) (Anhydrous, 50 mL)
  • Base: Lithium Chloride (LiCl) / DMF or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

Protocol
  • Bromination: Dissolve tetrahydroquinoline in anhydrous solvent. Add NBS and benzoyl peroxide.

  • Reflux under Nitrogen (

    
    ) for 2-4 hours. Monitor consumption of NBS (succinimide floats to top).
    
  • Filtration: Cool to 0°C, filter off succinimide. Evaporate solvent in vacuo (keep temperature < 40°C) to obtain crude 8-bromo-5,6,7,8-tetrahydroquinoline.

  • Elimination: Dissolve the crude bromide in dry DMF (20 mL). Add LiCl (15 mmol) and heat to 100°C for 1 hour OR treat with DBU in toluene at reflux.

  • Workup: Pour into ice water, extract with ether, dry over

    
    .
    
    • Critical Checkpoint: The resulting 7,8-dihydroquinoline is prone to aromatization. Proceed immediately to Phase 2.

Phase 2: The Prévost Reaction (Stereospecific Oxidation)

Objective: Install the 7,8-diol functionality with trans stereochemistry.

Materials
  • Substrate: Freshly prepared 7,8-dihydroquinoline (~8 mmol)

  • Reagents: Silver Benzoate (

    
    ) (17 mmol), Iodine (
    
    
    
    ) (8.5 mmol)
  • Solvent: Benzene or Toluene (Strictly Anhydrous, dried over Na)

Protocol
  • Complex Formation: In a flame-dried flask under Argon, suspend Silver Benzoate in 50 mL anhydrous benzene. Add Iodine.[1][2] The mixture will turn dark. Stir for 15 minutes to generate the reactive Simonini complex.

  • Addition: Add the 7,8-dihydroquinoline solution dropwise.

  • Reflux: Heat to reflux for 3-5 hours. The solution typically lightens as iodine is consumed and AgI precipitates (yellow solid).

  • Isolation: Filter off the AgI precipitate while hot.

  • Wash: Wash the filtrate with saturated

    
     (to remove benzoic acid) and water.
    
  • Concentration: Evaporate solvent to yield the trans-7,8-dibenzoate ester .

Phase 3: Hydrolysis to the Diol

Objective: Remove benzoate protecting groups without inverting stereochemistry.

Protocol
  • Dissolve the dibenzoate in anhydrous Methanol (20 mL).

  • Add Sodium Methoxide (NaOMe) (0.5 M in MeOH, 2 eq).

  • Stir at Room Temperature (RT) for 2 hours (TLC monitoring: disappearance of ester spots).

  • Neutralization: Neutralize carefully with Amberlite IR-120 (H+ form) or dilute acetic acid to pH 7.

  • Purification: Concentrate and purify via flash chromatography (Ethyl Acetate/Hexane gradient).

Part 3: Characterization & Quality Control

NMR Validation Criteria

The distinction between cis and trans isomers in cyclic dihydrodiols is confirmed via


-NMR coupling constants (

) of the carbinol protons (H7 and H8).
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Structural Insight
H-8 (Benzylic) 4.60 - 4.80Doublet (d)

Hz
Diagnostic for trans (pseudo-diequatorial)
H-7 (Allylic) 4.20 - 4.40Multiplet (ddd)

Hz
Large

confirms anti-periplanar geometry
H-4 (Aromatic) 7.80 - 8.00Doublet

Hz
Pyridine ring intact
H-2 (Aromatic) 8.40 - 8.60Doublet

Hz
Alpha-proton of pyridine

Note: The cis-isomer (enzymatic product) typically exhibits


 Hz due to pseudo-axial/equatorial coupling.
Stability & Storage
  • Aromatization Risk: Dihydrodiols can dehydrate to form phenols (7-hydroxyquinoline) under acidic conditions.

  • Storage: Store neat at -80°C under Argon. Stable in DMSO-

    
     for NMR analysis for <24 hours.
    

References

  • Jerina, D. M., et al. (1977). "Synthesis and mutagenicity of the diastereomeric bay-region diol epoxides of benzo[a]pyrene." Journal of the American Chemical Society, 99(22), 7376–7378. Link

  • Sayer, J. M., Yagi, H., & Jerina, D. M. (1986). "Synthesis of the dihydrodiol and diol epoxide metabolites of the aza-arene benzo[h]quinoline." Journal of Organic Chemistry, 51(24), 4595–4602. Link

  • Prévost, C. (1933).[1][2] "Sur un complexe iodo-argento-benzoïque et son application à l'oxydation des combinaisons éthyléniques en alpha-glycols." Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 196, 1129. Link

  • Platt, K. L., & Oesch, F. (1983). "Efficient synthesis of non-K-region trans-dihydrodiols of polycyclic aromatic hydrocarbons from o-quinones." Journal of Organic Chemistry, 48(2), 265–268. Link

  • Boyd, D. R., et al. (1993). "Synthesis and absolute configuration of the enantiomers of trans-7,8-dihydroxy-7,8-dihydroquinoline." Journal of the Chemical Society, Perkin Transactions 1, (10), 1151-1159. Link

Sources

chemical properties of trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical and Biological Properties of Quinoline-7,8-dihydrodiol

Introduction: The Significance of Quinoline Metabolites

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of numerous pharmaceuticals and biologically active molecules.[1][2] Its presence in coal tar and various industrial processes, as well as its formation during the combustion of tobacco, makes human exposure a relevant toxicological concern.[3] The biological activity and toxicity of quinoline are not solely attributable to the parent molecule but are profoundly influenced by its metabolic transformation.[4][5] In mammalian systems, quinoline undergoes extensive metabolism, primarily catalyzed by cytochrome P450 enzymes in the liver, leading to a variety of hydroxylated and conjugated products.[6]

Central to understanding the genotoxic and carcinogenic properties of quinoline is its metabolic activation to reactive intermediates.[3][5] One of the key metabolic pathways involves the epoxidation of the carbocyclic ring, followed by enzymatic hydrolysis to form dihydrodiols. This guide focuses on a specific, albeit less studied, metabolite, trans-7,8-dihydroxy-7,8-dihydroquinoline (also known as quinoline-7,8-dihydrodiol), providing a comprehensive overview of its properties, metabolic origins, and significance for researchers in toxicology and drug development. While its cis-isomer is more commonly produced in microbial systems, understanding the properties of both is crucial for a complete toxicological profile.[7][8]

Metabolic Formation and Toxicological Relevance

The formation of quinoline-7,8-dihydrodiol is a critical step in the bioactivation pathway that can lead to cellular damage. This process is initiated by cytochrome P450 enzymes, which oxidize the 7,8-double bond of the quinoline molecule to form the highly reactive quinoline-7,8-oxide (an epoxide). This epoxide can then undergo one of two primary fates: detoxification through conjugation with glutathione or hydrolysis via the enzyme epoxide hydrolase to yield the dihydrodiol.

The formation of the dihydrodiol is not necessarily a detoxification step. In fact, it can be a precursor to an even more reactive species.[9] The 7,8-dihydrodiol can be further oxidized by P450 enzymes to form a diol epoxide , a class of compounds widely implicated as ultimate carcinogens for many polycyclic aromatic hydrocarbons.[10] These diol epoxides are potent electrophiles that can form covalent adducts with cellular macromolecules, including DNA, leading to mutations and potentially initiating carcinogenesis.[4][5] The difference in the extent to which quinoline and its non-carcinogenic isomer, isoquinoline, are metabolized to dihydrodiols is believed to be a key factor in their differing biological activities.[6]

G quinoline Quinoline epoxide Quinoline-7,8-Oxide (Reactive Epoxide) quinoline->epoxide Cytochrome P450 dihydrodiol cis/trans-7,8-Dihydroxy- 7,8-dihydroquinoline epoxide->dihydrodiol Epoxide Hydrolase detox Detoxification (e.g., Glutathione Conjugation) epoxide->detox diol_epoxide Diol Epoxide (Ultimate Carcinogen) dihydrodiol->diol_epoxide Cytochrome P450 dna_adducts DNA Adducts diol_epoxide->dna_adducts Covalent Binding G cluster_0 Biotransformation cluster_1 Extraction & Purification cluster_2 Analysis & Confirmation culture Culture Pseudomonas putida induce Induce Dioxygenase Enzymes culture->induce transform Add Quinoline Substrate induce->transform incubation Incubate (24-48h) transform->incubation centrifuge Centrifuge Culture incubation->centrifuge extract Ethyl Acetate Extraction of Supernatant centrifuge->extract concentrate Concentrate Extract extract->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography tlc TLC Analysis chromatography->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry nmr->ms final_product Purified cis-Dihydrodiol ms->final_product

Caption: Experimental workflow for chemoenzymatic synthesis.

Detailed Experimental Protocol (for cis-isomer)

This protocol describes the synthesis of cis-7,8-dihydroxy-7,8-dihydroquinoline using whole-cell biotransformation.

Part A: Biotransformation using Pseudomonas putida

  • Causality: Pseudomonas putida strains are well-known to possess potent dioxygenase enzymes capable of stereospecifically hydroxylating aromatic rings to yield cis-diols. [11][12]This method avoids harsh chemical reagents and provides high enantiopurity.

  • Inoculum Preparation: Inoculate a single colony of Pseudomonas putida (e.g., strain 86) into a nutrient-rich medium (e.g., Luria-Bertani broth). Grow overnight at 30°C with shaking (200 rpm).

  • Culture Growth: Transfer the overnight culture into a larger volume of minimal salts medium containing a growth substrate like succinate. Grow until the mid-exponential phase is reached.

  • Enzyme Induction: Induce the expression of the necessary catabolic enzymes (dioxygenases) by adding quinoline to the culture at a low, sub-toxic concentration. The presence of the target substrate is required to activate the genetic pathways for its metabolism. [11]4. Biotransformation: Once enzymes are induced, add the main batch of quinoline substrate. Continue incubation with vigorous shaking for 24-48 hours to allow for the conversion to the dihydrodiol.

Part B: Product Extraction and Purification

  • Causality: The produced dihydrodiol is more polar than the starting quinoline but can be efficiently extracted from the aqueous culture medium using a moderately polar organic solvent like ethyl acetate. Silica gel chromatography is then used to separate the dihydrodiol from residual substrate and other metabolites based on polarity.

  • Cell Removal: Centrifuge the culture broth at high speed (e.g., 8,000 x g for 15 min) to pellet the bacterial cells.

  • Solvent Extraction: Decant the supernatant and extract it three times with equal volumes of ethyl acetate. The repeated extractions ensure maximum recovery of the product.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, and concentrate under reduced pressure using a rotary evaporator.

  • Column Chromatography: Purify the crude extract using a silica gel column, eluting with a solvent gradient (e.g., hexane-ethyl acetate). Monitor fractions by Thin-Layer Chromatography (TLC) to identify and combine those containing the pure product.

Part C: Structural Confirmation

  • Causality: A combination of spectroscopic methods is required for unambiguous structural validation, as described in the previous section.

  • Acquire ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry data for the purified compound.

  • Confirm the identity and purity by comparing the obtained data with literature values for related compounds. The coupling constants between the H-7 and H-8 protons are definitive for confirming the cis stereochemistry.

Chemical Reactivity and Applications

The primary chemical reactivity of interest for quinoline-7,8-dihydrodiol is its potential for further metabolic oxidation. Dihydrodiol dehydrogenase can oxidize the hydroxyl groups to form the corresponding benzo[a]pyrene-7,8-dione (BPQ) , another potentially toxic metabolite. [13]Furthermore, its role as a direct precursor to the ultimate carcinogenic diol epoxide makes it a critical molecule for study. [10] Applications in Research:

  • Analytical Standard: Purified quinoline-7,8-dihydrodiol serves as an essential analytical standard for quantifying the metabolic turnover of quinoline in in vitro and in vivo toxicology studies.

  • Mechanistic Toxicology: It is used to investigate the downstream metabolic pathways, including the formation of diol epoxides and subsequent DNA adducts, helping to elucidate the precise mechanisms of quinoline-induced carcinogenesis.

  • Drug Metabolism Studies: For novel drug candidates containing a quinoline scaffold, studying the potential formation of such dihydrodiol metabolites is a critical component of preclinical safety and toxicology assessment.

Conclusion

trans-7,8-dihydroxy-7,8-dihydroquinoline and its cis-isomer are pivotal metabolites in the bioactivation of quinoline. While often viewed as intermediates, their formation represents a crucial branch point between detoxification and the generation of highly reactive, genotoxic species. A thorough understanding of their chemical properties, metabolic fate, and a reliable method for their synthesis are indispensable for researchers in drug development and toxicology. This guide provides the foundational knowledge and practical protocols necessary to investigate the role of these metabolites in the broader biological impact of quinoline-based compounds.

References

  • Benchchem. (n.d.). A Comparative Guide to the Biological Activities of Quinoline and Isoquinoline Metabolites.
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis.
  • LaVoie, E. J., et al. (1984). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • Weyand, E. H., et al. (1989). Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline. PubMed.
  • ResearchGate. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024).
  • Bentham Science Publishers. (2009). Biological Activities of Quinoline Derivatives.
  • Chou, M. W., et al. (1991). Toxicological significance of dihydrodiol metabolites. PubMed.
  • OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts.
  • Fetzner, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. FEMS Microbiology Letters.
  • Boyd, D. R., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Hund, H. K., et al. (1991). Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. PubMed.
  • Ulahannan, et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry.
  • Fetzner, S., et al. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86. PubMed.
  • Smith, J. R., et al. (2007). Vibrational spectroscopic study of some quinoline derivatives.
  • Smith, J. N., & Williams, R. T. (1955). Studies in detoxication. 65. The metabolism of quinoline; new metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. Biochemical Journal.
  • Benchchem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • ResearchGate. (2025).

Sources

Technical Guide: Discovery and Isolation of trans-7,8-Dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical workflow for the discovery, isolation, and structural characterization of trans-7,8-dihydroxy-7,8-dihydroquinoline (commonly referred to as quinoline 7,8-dihydrodiol ).

This molecule is a critical "proximate carcinogen" in the metabolic activation of quinoline. Unlike bacterial metabolism which typically yields cis-diols via dioxygenases, mammalian hepatic metabolism utilizes the cytochrome P450 monooxygenase and epoxide hydrolase systems to generate the trans-isomer.

Executive Summary & Biological Context

Quinoline is a hepatocarcinogen. Its metabolic activation parallels that of polycyclic aromatic hydrocarbons (PAHs). The formation of trans-7,8-dihydroxy-7,8-dihydroquinoline is the requisite first step toward the generation of the ultimate carcinogen (likely the 7,8-diol-5,6-epoxide). Understanding the isolation of this specific isomer is essential for toxicological assays and mechanistic studies.

Key Molecular Features:

  • CAS Registry: N/A (Specific isomer often referenced in literature contexts)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Stereochemistry: trans (relative configuration of hydroxyls at C7 and C8).

  • Origin: Product of enzymatic hydrolysis of quinoline 7,8-oxide.

Biosynthetic Pathway

The discovery of this metabolite relies on understanding the hepatic clearance mechanism of aza-arenes.

Mechanism of Action[1]
  • Epoxidation: Cytochrome P450 (specifically CYP2A isoforms in many species) attacks the 7,8-bond of quinoline.

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) performs a trans-specific opening of the unstable epoxide ring.

Pathway Visualization

QuinolineMetabolism Quinoline Quinoline Q_Oxide Quinoline-7,8-oxide (Unstable Electrophile) Quinoline->Q_Oxide CYP450 (Monooxygenation) TransDiol trans-7,8-dihydroxy- 7,8-dihydroquinoline Q_Oxide->TransDiol Epoxide Hydrolase (H2O, trans-addition) Phenol 8-Hydroxyquinoline (Dead-end Metabolite) Q_Oxide->Phenol Non-enzymatic Rearrangement

Figure 1: Hepatic metabolic pathway converting quinoline to the trans-dihydrodiol.

Experimental Protocols

Protocol A: Biogenic Synthesis (Microsomal Incubation)

This method is used to generate the metabolite for discovery and biological validation.

Reagents:

  • Microsomes: Phenobarbital-induced rat or rabbit liver microsomes (high CYP content).

  • Cofactors: NADPH generating system (NADP+, glucose-6-phosphate, G6P dehydrogenase).

  • Substrate: Quinoline (purity >99%).

  • Inhibitor (Optional): 1,1,1-trichloropropene-2,3-oxide (TCPO) can be used in a parallel control to inhibit epoxide hydrolase, proving the diol's origin.

Workflow Steps:

  • Preparation: Thaw microsomes on ice. Resuspend in 0.1 M Potassium Phosphate buffer (pH 7.4).

  • Incubation:

    • Mix microsomes (2 mg protein/mL) with cofactor system.

    • Add Quinoline (1 mM final conc) dissolved in DMSO.

    • Incubate at 37°C for 30 minutes with shaking.

  • Quenching: Stop reaction by adding 1 volume of ice-cold acetone or ethyl acetate.

  • Extraction:

    • Extract supernatant 3x with Ethyl Acetate.

    • Combine organic layers and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Evaporate solvent under nitrogen stream (do not use high heat; diols can dehydrate to phenols).

Protocol B: Chemical Synthesis (Structural Standard)

To confirm the identity of the biological isolate, a synthetic standard is required.

Synthetic Route:

  • Precursor: Start with 7,8-dihydroquinoline .

  • Bromination: Reaction with NBS (N-bromosuccinimide) to form the bromohydrin or dibromide intermediate.

  • Epoxidation: Base treatment to form quinoline 7,8-oxide .

  • Hydrolysis: Acid-catalyzed hydrolysis (0.1 M HClO

    
     in THF/H
    
    
    
    O) yields the trans-diol.

Isolation and Purification Strategy

The polarity of the dihydrodiol allows it to be separated from the parent quinoline and phenolic metabolites.

HPLC Methodology

System: Reverse-Phase HPLC (C18 column). Detection: UV-Vis Diode Array (254 nm and 230 nm).

ParameterConditionRationale
Column C18 Analytical (5 µm, 4.6 x 250 mm)Standard stationary phase for polar metabolites.
Mobile Phase A Water (or 10mM Ammonium Acetate)Aqueous base.
Mobile Phase B Methanol or AcetonitrileOrganic modifier.
Gradient 10% B to 60% B over 30 minsSlow gradient required to separate diol from phenols.
Flow Rate 1.0 mL/minStandard analytical flow.
Retention Order Diol < Phenols < QuinolineThe diol is the most polar species and elutes first.
Isolation Workflow Visualization

IsolationWorkflow cluster_fractions Fraction Collection Crude Crude Microsomal Extract (Ethyl Acetate) Dry Evaporation (N2 stream) Crude->Dry Recon Reconstitution (50% MeOH) Dry->Recon HPLC RP-HPLC Injection (C18 Column) Recon->HPLC F1 Frac 1: Polar impurities HPLC->F1 F2 Frac 2: trans-7,8-dihydrodiol (Target) HPLC->F2 F3 Frac 3: 8-Hydroxyquinoline HPLC->F3 F4 Frac 4: Parent Quinoline HPLC->F4

Figure 2: Isolation workflow for purifying the dihydrodiol from crude extracts.

Structural Characterization

Verification of the trans stereochemistry is the critical final step.

Nuclear Magnetic Resonance (NMR)

The coupling constant (


) between protons H7 and H8 is the definitive metric.
  • Solvent: CDCl

    
     or Acetone-d
    
    
    
    .[1]
  • Key Signals:

    • H7 & H8 (Carbinol protons): Typically appear between 4.0 and 5.0 ppm.

    • Coupling (

      
      ): 
      
      • trans-isomer:

        
         Hz (Indicative of pseudo-diaxial orientation in the half-chair conformation).
        
      • cis-isomer:

        
         Hz (Pseudo-equatorial/axial).
        
  • Aromatic Region: Protons H2, H3, H4 will remain aromatic (pyridine ring intact), showing characteristic splitting (dd).

Mass Spectrometry (MS)
  • Ionization: ESI+ or EI.

  • Molecular Ion:

    
     163 [M]+ or 164 [M+H]+.
    
  • Fragmentation: Loss of water (

    
    ) is a dominant pathway, yielding a signal at 
    
    
    
    146 (keto-tautomer of hydroxyquinoline).

References

  • Synthesis of Arene Oxide and trans-Dihydrodiol Metabolites of Quinoline Source: Journal of the Chemical Society, Perkin Transactions 1 Context: Primary reference for the chemical synthesis and enzymatic hydr

  • Metabolism of Benzo[f]quinoline by Rat Liver Microsomes Source: Carcinogenesis (Oxford Academic) Context: Establishes the comparative metabolic pathway of aza-arenes and the role of CYP450/Epoxide Hydrolase.

  • Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by Pseudomonas putida Source: Applied and Environmental Microbiology Context: Contrasts the mammalian trans-pathway with the bacterial cis-p

  • Identification of the Metabolites of Benzo[f]quinoline and Benzo[h]quinoline Source: National Institutes of Health (PubMed) Context: Validates the isolation protocols for aza-arene dihydrodiols using HPLC and UV spectroscopy.

Sources

Biological Activity and Synthetic Utility of Dihydroquinoline Diols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, metabolic origins, and synthetic utility of dihydroquinoline diols. This document is structured for researchers in medicinal chemistry and toxicology.

Executive Summary & Nomenclature

Dihydroquinoline diols are a specialized class of metabolites and chiral synthons derived from the partial saturation and oxidation of the quinoline scaffold. While the term can refer to various isomers, this guide focuses on the biologically significant 5,6-dihydroquinoline-5,6-diol and 7,8-dihydroquinoline-7,8-diol .

These compounds exist at the intersection of toxicology and green chemistry:

  • Toxicological Markers: In mammalian systems, trans-dihydroquinoline diols are metabolic intermediates signaling oxidative stress and potential genotoxicity via the formation of reactive arene oxides.

  • Chiral Synthons: In microbial systems, cis-dihydroquinoline diols are high-value, enantiopure precursors used to synthesize complex alkaloids (e.g., dictamnine) and antiviral agents.

Metabolic Origins: The Cis vs. Trans Divergence

The biological activity of dihydroquinoline diols is dictated by their stereochemistry, which is strictly controlled by their enzymatic origin. Understanding this divergence is critical for researchers designing metabolic stability assays or chemoenzymatic syntheses.

Mammalian Pathway (The Toxification Route)

In hepatic tissue, quinoline is metabolized primarily by Cytochrome P450 enzymes (specifically CYP2A6). This pathway proceeds via an unstable epoxide intermediate. Microsomal Epoxide Hydrolase (mEH) then catalyzes the trans-opening of the epoxide ring.

  • Mechanism: Epoxidation

    
     Nucleophilic attack by water (Backside) 
    
    
    
    trans-Diol.
  • Biological Consequence: The trans-diol can be further oxidized by dihydrodiol dehydrogenases to form catechols (e.g., 5,6-dihydroxyquinoline). These catechols undergo redox cycling to generate ortho-quinones and Reactive Oxygen Species (ROS), driving hepatocarcinogenicity.

Microbial Pathway (The Biocatalytic Route)

Soil bacteria, particularly Pseudomonas putida strains expressing toluene dioxygenase (TDO) or naphthalene dioxygenase (NDO), utilize a different mechanism. These Rieske non-heme iron oxygenases insert both atoms of molecular oxygen simultaneously.

  • Mechanism: Cis-dihydroxylation

    
    cis-Diol.[1]
    
  • Biological Consequence: These metabolites are generally dead-end products in mutant strains (e.g., P. putida UV4) lacking dehydrogenase activity, allowing for the accumulation of enantiopure cis-diols for synthetic harvesting.

Pathway Visualization

The following diagram contrasts the mammalian toxification pathway with the microbial biocatalytic route.

QuinolineMetabolism Quinoline Quinoline CYP2A6 CYP2A6 (Liver Microsomes) Quinoline->CYP2A6 TDO Toluene Dioxygenase (Pseudomonas putida UV4) Quinoline->TDO Epoxide Quinoline-5,6-oxide (Electrophilic Intermediate) CYP2A6->Epoxide mEH Epoxide Hydrolase (mEH) Epoxide->mEH TransDiol trans-5,6-Dihydroquinoline-5,6-diol (Toxicological Marker) mEH->TransDiol Hydrolysis Catechol 5,6-Dihydroxyquinoline (Redox Active) TransDiol->Catechol Dehydrogenation CisDiol cis-5,6-Dihydroquinoline-5,6-diol (Chiral Synthon) TDO->CisDiol Cis-Dihydroxylation Synthons Furoquinoline Alkaloids (e.g., Dictamnine) CisDiol->Synthons Chemoenzymatic Synthesis

Figure 1: Divergent metabolic pathways of quinoline yielding stereochemically distinct dihydroquinoline diols.

Biological Activity & Cytotoxicity Data[2][3][4][5][6]

While cis-diols are valuable intermediates, the trans-diols and their catechol oxidation products exhibit significant biological activity, primarily linked to toxicity. However, synthetic derivatives of dihydroquinoline diols have shown promise as anticancer agents.

Cytotoxicity Profile (Synthetic Derivatives)

Recent studies have evaluated fluorinated and fused-ring derivatives of dihydroquinolines.[2] The table below summarizes the cytotoxicity (IC50) of key derivatives against common cancer cell lines.

Compound ClassModificationCell LineIC50 (µM)Mechanism of Action
Quinoline-5,6-diol Parent MetaboliteHepG2>100Precursor to redox-active quinones (ROS generation)
Dihydroquinoline-3-carboxylate Fluorinated (C6)A549 (Lung)0.03Topoisomerase I inhibition
Indeno[1,2-c]quinoline Fused RingHeLa0.23Dual Topo I & II inhibition
4-Aryl-dihydroquinoline Triazole-linkedMCF-7 (Breast)1.57Apoptosis induction (Bax activation)

Table 1: Comparative cytotoxicity of metabolic diols versus synthetic dihydroquinoline pharmacophores.

Mechanism of Genotoxicity

The biological activity of the metabolic trans-dihydroquinoline diol is inextricably linked to its conversion to reactive species.

  • Redox Cycling: The diol is oxidized to a catechol.

  • Auto-oxidation: The catechol auto-oxidizes to an o-quinone, generating Superoxide anion (

    
    ).
    
  • DNA Damage: The o-quinone is a Michael acceptor that can alkylate DNA, or the ROS can cause strand breaks.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of cis-5,6-Dihydroquinoline-5,6-diol

Purpose: To isolate enantiopure cis-diol for use as a chiral scaffold in drug synthesis. Organism: Pseudomonas putida UV4 (Constitutive TDO expression, TDO-deficient).

Materials:

  • P. putida UV4 culture.

  • Substrate: Quinoline (99% purity).

  • Solvent: Ethyl acetate (EtOAc).

  • Media: Minimal salts medium with glucose/succinate.

Workflow:

  • Inoculation: Inoculate 10 L fermenter containing mineral salts medium with P. putida UV4. Maintain at 28°C, pH 7.0, with high aeration (dissolved oxygen > 40%).

  • Induction/Feed: Add glucose (carbon source) to stationary phase. Introduce Quinoline vapor via the air inlet (to avoid substrate toxicity).

  • Biotransformation: Monitor formation of the diol via TLC (MeOH:DCM 1:9) or HPLC.

  • Extraction:

    • Centrifuge culture broth (5000 x g, 20 min) to remove cells.

    • Adjust supernatant pH to 8.0.

    • Extract continuously with EtOAc for 24 hours.

  • Purification:

    • Dry organic layer over

      
       and concentrate in vacuo.
      
    • Recrystallize from acetone/hexane to yield cis-5,6-dihydroquinoline-5,6-diol as colorless crystals.

    • Validation:

      
       NMR should show coupling constants consistent with cis-geometry (
      
      
      
      Hz).
Protocol B: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the biological activity of synthesized dihydroquinoline diol derivatives.

Workflow:

  • Seeding: Seed MCF-7 or HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve dihydroquinoline diol derivatives in DMSO. Treat cells with serial dilutions (0.1 - 100 µM) for 48h.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin.[3][4][5]

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate % Cell Viability and determine IC50 using non-linear regression.

References

  • Boyd, D. R., et al. (2025). "cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine: Key Intermediates in the Biodegradation and Biosynthesis of Furoquinoline Alkaloids." ResearchGate. Link

  • Reen, R. K., et al. (1995). "Cytochrome P450 species involved in the metabolism of quinoline." Carcinogenesis. Link

  • Agarwal, M., et al. (2007).[6] "Microwave prompted multigram synthesis and photo-antiproliferative activity of fluorinated 4-hydroxyquinolinones."[6] Bioorganic & Medicinal Chemistry Letters. Link

  • Spano, V., et al. (2015).[2] "Pyrazolo[3,4-h]quinolines promising photosensitizing agents in the treatment of cancer."[2] European Journal of Medicinal Chemistry. Link

  • Labib, M. B., et al. (2020). "Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents." Molecules. Link

Sources

The Dihydroquinoline Scaffold: Synthetic Versatility and Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dihydroquinoline (DHQ) scaffold represents a privileged pharmacophore in medicinal chemistry, distinct from its fully aromatic quinoline and fully saturated tetrahydroquinoline counterparts. Its structural rigidity, combined with specific hydrogen-bonding capabilities (N-H donors in 1,2- and 1,4-isomers), positions it as a critical intermediate in organic synthesis and a potent effector in oncology.

This technical guide analyzes the DHQ scaffold through two lenses: advanced synthetic methodologies (specifically Multicomponent Reactions and Povarov chemistries) and targeted pharmacological interventions (Tubulin polymerization inhibition and Multi-Drug Resistance reversal).

Part 1: Synthetic Architectures

The Povarov Reaction: A Mechanistic Cornerstone

The most robust route to complex DHQ derivatives is the Povarov reaction (imino-Diels-Alder). While traditionally yielding tetrahydroquinolines (THQs), controlled oxidative protocols or specific elimination steps allow for the isolation of the dihydro-congener.

Mechanistic Insight: The reaction typically involves an aniline, an aldehyde, and an electron-rich olefin. The mechanism oscillates between a concerted


 cycloaddition and a stepwise Mannich-type addition, heavily influenced by the Lewis Acid (LA) catalyst employed.
  • Concerted Pathway: Favored by strong LAs (e.g.,

    
    ), preserving stereochemistry.
    
  • Stepwise Pathway: Favored by Brønsted acids or weaker LAs, proceeding via a zwitterionic intermediate.

Visualization: Povarov Reaction Mechanism

The following diagram illustrates the bifurcation between the concerted and stepwise pathways leading to the DHQ core.

PovarovMechanism Start Aniline + Aldehyde Imine Schiff Base (Imine) Start->Imine - H2O Concerted Concerted [4+2] (Strong Lewis Acid) Imine->Concerted + Olefin Stepwise Stepwise Mannich (Brønsted Acid) Imine->Stepwise + Olefin Olefin Electron-Rich Olefin THQ Tetrahydroquinoline Concerted->THQ Intermediate Zwitterionic Intermediate Stepwise->Intermediate Intermediate->THQ Cyclization Oxidation Oxidative Dehydrogenation (DDQ / O2) THQ->Oxidation DHQ Dihydroquinoline (Target Scaffold) Oxidation->DHQ

Caption: Bifurcated mechanism of the Povarov reaction showing concerted vs. stepwise pathways to the quinoline core.[1]

Green Chemistry: Solvent-Free MgBr₂ Catalysis

Recent advancements have moved away from toxic solvents. A notable protocol involves the Magnesium Bromide (


) catalyzed reaction of anilines with ketones to yield 1,2-dihydroquinolines .[2][3][4] This method is regioselective, favoring products derived from the kinetic enolization of the ketone.

Part 2: Pharmacological Landscape

Tubulin Polymerization Inhibition

Dihydroquinolin-4(1H)-one derivatives have emerged as potent inhibitors of tubulin polymerization, specifically targeting the colchicine binding site .[5][6][7] Unlike taxanes (which stabilize microtubules), these DHQ derivatives destabilize the microtubule network, leading to G2/M cell cycle arrest.

Key Structure-Activity Relationship (SAR):

  • C-6 Substitution: Electron-donating groups (methoxy) enhance binding affinity.

  • N-1 Position: Sulfonamide or benzyl groups often improve lipophilicity and cellular uptake.

  • Rigidity: The DHQ ring holds the aryl substituents in a "twisted" conformation necessary to fit the hydrophobic pocket of

    
    -tubulin.
    
Reversal of Multi-Drug Resistance (MDR)

Overexpression of P-glycoprotein (P-gp/ABCB1) is a primary cause of chemotherapy failure.[8] DHQ derivatives act as efflux pump inhibitors . They bind to the transmembrane domain of P-gp, preventing the ATP-dependent extrusion of cytotoxic drugs like Doxorubicin and Vincristine.

Comparative Data: DHQ Derivative Potency

The table below synthesizes data for key DHQ derivatives discussed in recent literature (e.g., Compound 6t and D13).

Compound IDTarget MechanismCell Line (Assay)IC50 / PotencyReference
D13 Tubulin Inhibition (Colchicine Site)HeLa (Cervical Cancer)1.34 μM[1]
6t Tubulin InhibitionK562 (Leukemia)0.003 μM[2]
MS-209 P-gp Inhibition (MDR Reversal)P388/VCR (Resistant)Reverses Resistance @ 1-10 μM[3]
4c Tubulin InhibitionMDA-MB-231 (Breast)17.0 μM[4]

Part 3: Experimental Protocols

Synthesis Protocol: 1,2-Dihydroquinolines (MgBr₂ Method)

Objective: Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline via solvent-free multicomponent reaction.

Reagents:

  • Aniline (1.0 equiv)[4]

  • Acetone (2.0 equiv - acts as reagent and ketone source)

  • 
     (10 mol% catalyst)
    
  • Silica gel (for purification)

Workflow:

  • Reaction Setup: In a sealed pressure tube, mix aniline (10 mmol) and acetone (20 mmol).

  • Catalyst Addition: Add

    
     (1 mmol) rapidly to minimize moisture exposure.
    
  • Heating: Heat the mixture to 80°C for 4 hours. The pressure tube is essential as acetone is volatile.

  • Quenching: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash with saturated

    
     (2 x 15 mL).
    
  • Purification: Dry the organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc 9:1).
    
  • Validation: Confirm structure via

    
     NMR. Look for the characteristic gem-dimethyl singlet (~1.2 ppm) and the olefinic proton signal (~5.3 ppm).
    
Bioassay Protocol: Tubulin Polymerization Assay

Objective: Determine the IC50 of a DHQ derivative against tubulin assembly.

Reagents:

  • Purified Tubulin protein (>99% pure, bovine brain source).

  • GTP (Guanosine triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

    
    , pH 6.9).
    

Workflow:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

  • Compound Addition: Add the test DHQ compound (dissolved in DMSO) to a 96-well plate at varying concentrations (0.01 – 50 μM). Ensure final DMSO concentration is <1%.

  • Initiation: Transfer the cold tubulin solution to the 96-well plate.

  • Measurement: Immediately place the plate in a pre-warmed spectrophotometer (37°C).

  • Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes. Polymerization increases turbidity (absorbance).

  • Analysis: Calculate the Vmax (rate of polymerization) for each concentration. The IC50 is the concentration that reduces Vmax by 50% compared to the vehicle control.

Part 4: Mechanistic Integration

The following diagram maps the dual therapeutic potential of DHQs, illustrating how structural modifications lead to divergent biological outcomes.

DHQ_Pharmacology Core Dihydroquinoline (DHQ) Scaffold Mod_A C4-Carbonyl + Sulfonamide (Dihydroquinolinone) Core->Mod_A Mod_B Hydrophobic N-Substituents (e.g., Benzyl/Quinoline) Core->Mod_B Target_Tubulin Target: Tubulin (Colchicine Site) Mod_A->Target_Tubulin Target_Pgp Target: P-glycoprotein (Efflux Pump) Mod_B->Target_Pgp Mech_Arrest Inhibits Microtubule Assembly Target_Tubulin->Mech_Arrest Mech_Efflux Blocks Drug Efflux Target_Pgp->Mech_Efflux Outcome_A G2/M Cell Cycle Arrest Apoptosis Mech_Arrest->Outcome_A Outcome_B Reversal of MDR (Chemosensitization) Mech_Efflux->Outcome_B

Caption: Pharmacological divergence of DHQ derivatives based on structural functionalization.

References

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. Molecules, 2022. [Link]

  • Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry, 2023. [Link]

  • Reversal of multidrug resistance by a novel quinoline derivative, MS-209. Cancer Chemotherapy and Pharmacology, 1995. [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer. RSC Advances, 2021. [Link]

  • Regioselective Synthesis of 1,2-Dihydroquinolines by a Solvent-Free MgBr2-Catalyzed Multicomponent Reaction. The Journal of Organic Chemistry, 2013.[3] [Link]

Sources

A Technical Guide to the Preliminary Biological Screening of trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Contextualizing the Inquiry

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning antimicrobial, anticancer, and antimalarial applications.[1][2] However, the parent molecule, quinoline, is also recognized as a hepatocarcinogen in animal models, with its biological activity being intrinsically linked to its metabolic fate.[3][4] Metabolism via cytochrome P450 enzymes can lead to various hydroxylated derivatives and dihydrodiols.[5] While the 5,6-dihydroxy-5,6-dihydroquinoline is a well-documented major metabolite implicated in quinoline's genotoxicity, the biological profile of other isomers, such as trans-7,8-dihydroxy-7,8-dihydroquinoline, remains less characterized.[3][4]

This guide provides a comprehensive, technically-grounded framework for conducting the preliminary biological screening of trans-7,8-dihydroxy-7,8-dihydroquinoline. The proposed workflow is designed not merely as a set of procedures, but as a logical cascade of inquiry. It begins with broad-spectrum cytotoxicity to establish a baseline safety profile, followed by targeted screens for plausible therapeutic activities based on the known pharmacology of the quinoline class. This structured approach ensures that resources are deployed efficiently while generating a robust foundational dataset to guide future, more specialized research.

Chapter 1: The Screening Cascade: A Strategic Workflow

A successful preliminary screen must be structured as a decision-making funnel. The process begins with ensuring the integrity of the test compound and proceeds through a tiered assessment of its biological effects. This cascade is designed to first identify general bioactivity and then to probe for specific, therapeutically relevant properties.

The causality behind this tiered approach is rooted in efficiency and logical dependency. A compound's cytotoxicity is a fundamental parameter that influences the interpretation of all subsequent assays.[6][7] For instance, an apparent antimicrobial effect is meaningless if the compound achieves it by indiscriminately killing all cells, including host cells, at the same concentration. Therefore, cytotoxicity assessment forms the non-negotiable first tier of our investigation.

Caption: A logical workflow for the preliminary biological screening of a novel compound.

Chapter 2: Tier 1 - General Cytotoxicity Assessment

Rationale: The initial step in any screening cascade for a new chemical entity is to determine its effect on cell viability.[8][9] This provides a therapeutic window, indicating the concentration range at which the compound might be safely studied for other effects. We select a non-cancerous cell line (e.g., human fibroblasts or HEK293 cells) to assess baseline toxicity against "normal" cellular machinery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method ideal for this purpose. It measures the metabolic activity of cells, which correlates with cell viability.[9]

Protocol 2.1: MTT Assay for General Cytotoxicity
  • Cell Seeding:

    • Culture a suitable non-cancerous cell line (e.g., NIH/3T3) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of trans-7,8-dihydroxy-7,8-dihydroquinoline in DMSO.

    • Perform serial dilutions in culture medium to prepare working concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation & Interpretation

The results are expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is lost, is calculated using non-linear regression analysis.

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
0 (Control)1.25100%
11.2297.6%
101.1592.0%
250.9878.4%
500.6552.0%
1000.2419.2%
Calculated IC₅₀ ~51 µM

Table 1: Example data output from an MTT cytotoxicity assay.

An IC₅₀ value > 50-100 µM in a non-cancerous cell line is often considered a good starting point, suggesting low general cytotoxicity and providing a safe concentration range for subsequent bioassays.

Chapter 3: Tier 2 - Screening for Therapeutic Potential

With a baseline cytotoxicity profile established, we proceed to screen for activities suggested by the compound's chemical class. For quinoline derivatives, antimicrobial and antioxidant activities are primary, logical starting points.[1][10]

Antimicrobial Activity Screening

Rationale: The quinoline core is present in many synthetic antibiotics, most notably the fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] It is therefore prudent to investigate if trans-7,8-dihydroxy-7,8-dihydroquinoline possesses antibacterial properties. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[11]

Protocol 3.1.1: Broth Microdilution for MIC Determination
  • Bacterial Strain Preparation:

    • Select representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

    • Inoculate the strains into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

    • Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation & Interpretation
Compound Concentration (µg/mL)S. aureus GrowthE. coli Growth
128--
64-+
32++
16++
8++
Determined MIC 64 µg/mL >128 µg/mL

Table 2: Example data from a broth microdilution assay. (-) indicates no growth; (+) indicates growth.

A low MIC value (e.g., < 16 µg/mL) suggests significant antibacterial activity and would warrant further investigation, such as determining if the effect is bactericidal or bacteriostatic.

Antioxidant Capacity Evaluation

Rationale: Phenolic and dihydroxy-aromatic compounds are known to act as antioxidants by donating hydrogen atoms or electrons to scavenge free radicals.[12] The presence of two hydroxyl groups on the dihydroquinoline ring of the test compound makes an assessment of its antioxidant potential a logical step. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method for this purpose.[10][13] DPPH is a stable free radical that has a deep violet color; upon reduction by an antioxidant, it becomes colorless.

Protocol 3.2.1: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of ~1.0 at 517 nm.

    • Prepare a series of concentrations of the test compound in methanol (e.g., 1 to 200 µg/mL). Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the various concentrations of the test compound or positive control to the wells.

    • For the blank, add 100 µL of methanol to the DPPH solution.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • Plot the % scavenging against the compound concentration to determine the EC₅₀ (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation & Interpretation
Concentration (µg/mL)% Scavenging Activity
108.5%
2521.3%
5048.9%
10085.2%
20092.1%
Calculated EC₅₀ ~51 µg/mL

Table 3: Example data for DPPH radical scavenging activity.

A low EC₅₀ value, comparable to that of the positive control, indicates potent antioxidant activity. This would justify further cell-based assays to confirm that the compound can mitigate oxidative stress in a biological system.

Chapter 4: Data Synthesis and Mechanistic Postulation

The culmination of this preliminary screening is the integration of all data points to form a cohesive biological profile of trans-7,8-dihydroxy-7,8-dihydroquinoline. The relationship between cytotoxicity, antimicrobial activity, and antioxidant potential provides the basis for generating initial mechanistic hypotheses.

For example, if the compound shows low cytotoxicity (high IC₅₀) but potent, selective antibacterial activity (low MIC against bacteria but not mammalian cells), it suggests a specific microbial target. This profile would strongly support advancing the compound into a lead development pipeline for infectious diseases. The known mechanism of quinolone antibiotics would point towards investigating its effect on bacterial DNA gyrase.

Mechanistic_Hypothesis cluster_pathway Hypothetical Bacterial DNA Replication DNA_Gyrase DNA Gyrase / Topo IV Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Compound trans-7,8-dihydroxy- 7,8-dihydroquinoline Compound->Inhibition

Caption: Hypothetical mechanism targeting bacterial DNA gyrase.

Conversely, if the compound is cytotoxic at concentrations where it shows antioxidant effects, its mechanism might be more complex, possibly involving the generation of reactive oxygen species (a pro-oxidant effect) under certain conditions, leading to apoptosis. This would necessitate more advanced cell-based studies, such as assays for caspase activation or mitochondrial membrane potential, to elucidate the cell death pathway.[6]

Conclusion

This technical guide outlines a rational, multi-tiered strategy for the preliminary biological evaluation of trans-7,8-dihydroxy-7,8-dihydroquinoline. By systematically assessing general cytotoxicity before screening for specific therapeutic activities like antimicrobial and antioxidant effects, researchers can build a foundational understanding of the compound's biological profile. This data-driven approach, grounded in the established pharmacology of the quinoline class, is essential for making an informed "Go/No-Go" decision for committing to more resource-intensive preclinical development. The integrity of this process relies on robust protocols, clear data interpretation, and the logical synthesis of results to guide the next phase of scientific inquiry.

References

  • BenchChem. The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoIzpChMDMGiPABByS8YUteFSuk0zaIeV-MK1GZr4zRYRX6j1i2sWMRGxaUBIIuGbapWY-CkCfBMpneCIy6fwHvSCAW8K9D4bqrRZjlJDW5ifyBxxZ21xihpZWde-JKstb4_3CbLDnBeuZodv16sWxotbQRSTAY_XoKsHemGyOLVh80T_QODlH9ADpBwa_a4Bh91xUxbMEuSkvwqxNyMwnrMamuQ-7gahACmOgozvVLP_FQJIPvaGeVD13ASIk-JBf7CdbOZ2FHv_WI31aVKRG]
  • Thermo Fisher Scientific. Cytotoxicity Assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqNwltCtaAjg970OS_LOCTaP_Hz0YGJ1yi-uwSpIZBY-JnASXoK76YmC3eHB_cRmLtevukS4p-mbyCNZ-WuMq09yJMeRwyNI-EcW4u0fFzBqizNcloxg8sZIB37WR8dbg4nCQIMrWyjxX-7V--HC315MLUQELOQ0f_rS4WHPqUb6EbyhYkOt3-NBl6DXbxsDql4VU0bnvXCOgmbVphUU8NpCfqgcFM7Sp-rzMAwQ==]
  • ResearchGate. Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). [URL: https://www.researchgate.net/publication/230784279_Metabolic_pathways_of_quinoline_indole_and_their_methylated_analogs_by_Desulfobacterium_indolicum_DSM_3383]
  • Bosterbio. Cytotoxicity Assays | Life Science Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHerhSvAfaDzEiKOuIzi-DVLEKLfxPctL0tA9V7k_K3L2_odxYcE3tFmGKGD31rDnOihMeDbAkoRJZb2OiOiTZkZktEYxEGoq0DndcTrnZPaXGdxe99zCueeM36MP9ISJB_S6q6jTe_yd7nOb7eeOv_Cg==]
  • MDPI. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology. [URL: https://www.mdpi.com/2079-9284/8/3/78]
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEB6tp6VhCnV4MiEMQy6bKBTKyzWR3JsXG1hHuiQRs6T5l_wTHwdBuSvIvo_AUxqzeAMUtxBybDV3VjczV2Jl6vCvg7DAJnNOKoNpV4JRz4iMmIXj5_grHuoUDyV4SPSuqEbXMkqRLNOGc6VAuJVLOm3fDyJi0oABwpmbDkbSkvsAe6aJIwsDw=]
  • Oxford Academic. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities | Carcinogenesis. [URL: https://academic.oup.com/carcin/article-abstract/5/3/375/340058]
  • Ingenta Connect. Biological Activities of Quinoline Derivatives. [URL: https://www.ingentaconnect.com/content/ben/cpd/2009/00000015/00000030/art00003]
  • PubMed. Cytochrome P450 species involved in the metabolism of quinoline. [URL: https://pubmed.ncbi.nlm.nih.gov/8643540/]
  • Bio-Techne. Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERCcj374QaYJ3hI7e6h6ayLcZgVAluqYCXtEz_0o-E-SmDrlxWIY7g8rBGI6eiXou4Xl8TBMZedGsZ-B1McnF48d6T6nckD_-stohWfTlGkj3nEr0AdD45uFpCeANLoUNCJqq_hrMjKw-pLwbqSYQo3oZ9O6ptzzDO8kbhunDj0uOth43qhuBtve34dxEvQeSP5-KVMuF6Lfj3IYfxUAzvDTCN47dD41oS-02P1icQrBdlHuOfCXBC_qw7QHoK_KA=]
  • Preprints.org. An Extensive Review on Biological Interest of Quinoline and Its Analogues. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs-F7Bhb_VCcQ1HBnUVrWh9OCP4vRhcewr_mm0xGij7U7AhSK8hdiegM4ZfVrqvljGVZPhrodmUq3q-08cRPNNwvewZzukp-__FlAhAuPMSuQUVovG3Wm8GXrc5MEVmWPH9ES9yeGDn0-7qhWzWU3J3HS0Kg==]
  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [URL: https://www.kosheeka.
  • Encyclopedia.pub. Antioxidant Activity of Natural Products. [URL: https://encyclopedia.pub/entry/20653]
  • PubMed. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. [URL: https://pubmed.ncbi.nlm.nih.gov/6707923/]
  • PubMed. Biological activities of quinoline derivatives. [URL: https://pubmed.ncbi.nlm.nih.gov/20025597/]
  • Assay Genie. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [URL: https://vertexaisearch.cloud.google.
  • National Center for Biotechnology Information. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10597331/]
  • ResearchGate. Which assays are suitable for in vitro antioxidant determination of natural plant extracts?. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6571692/]
  • Journal of Applied Biology & Biotechnology. Screening Antibacterial Activity: A Crucial Step in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpHSRFPaqybspQYG9XCfBfV9Dwge3UoFf32NN543gjWe-gs581KqNT-eiscxuBSB9euLokhHrT6GgFFlGC4s5OLbTzuYv5XkcIh85OjoQJ29PK4gDG2M0KljjbbhARedOAYoSuMS_7FUzc1PTItZkWoV7CFQxADQArDNNRML09Qj0M7AeM_ZkZIyIjAPiN9kdrOkGBLCvY8Suyl-KagHd0WaAHvWwc]

Sources

Methodological & Application

Application Note: HPLC-UV Analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in drug metabolism and toxicology. It details the HPLC-UV analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter referred to as Quinoline trans-7,8-dihydrodiol ), a critical metabolite formed via the cytochrome P450 and epoxide hydrolase pathway.

Abstract & Scientific Context

Quinoline is a ubiquitous environmental contaminant and a structural pharmacophore in antimalarial and anticancer drugs. Its metabolic activation is a subject of toxicological scrutiny.[1][2] In mammalian systems, quinoline is epoxidized by CYP450 enzymes (primarily CYP2A6) to the unstable 7,8-epoxide, which is subsequently hydrolyzed by microsomal epoxide hydrolase (mEH) to form trans-7,8-dihydroxy-7,8-dihydroquinoline .

Why this analysis matters:

  • Toxicology: The trans-dihydrodiol is a precursor to reactive diol epoxides, which can alkylate DNA.

  • Stability Challenges: Unlike robust pharmaceutical actives, dihydrodiols are acid-labile. They readily undergo acid-catalyzed dehydration to form 8-hydroxyquinoline (8-HQ).

  • Stereochemistry: Differentiating the trans-isomer (mammalian/fungal) from the cis-isomer (bacterial dioxygenase pathway) is crucial for identifying the metabolic source.

This protocol utilizes a neutral pH Reverse-Phase HPLC method to prevent on-column degradation of the labile dihydrodiol, ensuring accurate quantification.

Experimental Strategy (The "Why" behind the "How")

Stability-Indicating Mobile Phase

Standard HPLC methods for quinolines use acidic modifiers (0.1% Formic Acid or TFA) to suppress silanol interactions. However, dihydrodiols are prone to aromatization under acidic conditions .

  • Risk: Acidic mobile phases can dehydrate the analyte into 8-hydroxyquinoline during the run, leading to false negatives for the diol and false positives for the phenol.

  • Solution: We employ 10 mM Ammonium Acetate (pH 6.5) . At this pH, the basic nitrogen of quinoline (

    
    ) is largely unprotonated, and the diol moiety remains stable.
    
Detection Physics

The 7,8-dihydrodiol lacks the fully conjugated naphthalene-like system of the parent quinoline.

  • Quinoline:

    
     nm.
    
  • trans-7,8-dihydrodiol: The benzene ring saturation disrupts the extended conjugation, leaving the pyridine ring as the primary chromophore.

  • Selection: Monitoring at 254 nm provides universal detection, while 230 nm offers higher sensitivity for the pyridine system.

Visualized Pathways & Workflow

Diagram 1: Metabolic Pathway & Degradation Logic

This diagram illustrates the formation of the analyte and the critical degradation risk that this protocol prevents.

QuinolineMetabolism Q Quinoline (Parent) Epox Quinoline-7,8-epoxide (Unstable Intermediate) Q->Epox CYP450 (Oxidation) TransDiol trans-7,8-dihydroxy- 7,8-dihydroquinoline (TARGET ANALYTE) Epox->TransDiol Epoxide Hydrolase (Hydrolysis) HQ 8-Hydroxyquinoline (Degradation Product) TransDiol->HQ Acid-Catalyzed Dehydration (AVOID THIS)

Caption: Figure 1. The mammalian metabolic pathway of quinoline. The red dashed line indicates the artificial degradation pathway triggered by acidic HPLC conditions.

Detailed Protocol

Chemicals & Reagents
  • Analytes: Quinoline (Sigma-Aldrich), trans-7,8-dihydroxy-7,8-dihydroquinoline (Synthesized via Sayer method or enzymatic generation).

  • Solvents: Methanol (LC-MS Grade), Water (Milli-Q, 18.2 MΩ).

  • Buffer: Ammonium Acetate (99.99% trace metals basis).

Instrumentation Conditions
ParameterSettingRationale
System HPLC with PDA/DADDiode Array required for spectral confirmation.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)End-capped C18 prevents peak tailing of basic nitrogen without needing strong acids.
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Maintains neutral pH to prevent diol dehydration.
Mobile Phase B MethanolOrganic modifier.
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Temp 25°CDo not heat. Higher temps accelerate dehydration.
Injection 10 µL
Detection UV 230 nm (Quant), 254 nm (Qual)230 nm targets the pyridine chromophore.
Gradient Program
Time (min)% Mobile Phase B (MeOH)Event
0.05%Initial Hold (Elute highly polar diols)
2.05%End Isocratic Hold
12.060%Linear Gradient
15.090%Wash (Elute parent Quinoline)
17.090%Hold
17.15%Re-equilibration
22.05%Ready for next injection
Sample Preparation (Biological Matrix)

Note: Avoid acid precipitation (e.g., TCA/Perchloric acid) as it destroys the analyte.

  • Aliquot: Take 200 µL plasma or microsomal incubation mixture.

  • Protein Precipitation: Add 600 µL cold Acetonitrile (-20°C).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Evaporation: Transfer supernatant to a clean vial. Evaporate under Nitrogen at ambient temperature (Max 30°C).

  • Reconstitution: Dissolve residue in 100 µL of 10% Methanol in Water .

    • Critical: Matching the initial mobile phase prevents peak distortion (solvent effects) for early eluting polar compounds.

Method Validation & Performance

System Suitability
  • Retention Times (Approximate):

    • trans-7,8-dihydrodiol: 4.5 - 5.2 min (Polar, elutes early).

    • 8-Hydroxyquinoline: 9.8 min.

    • Quinoline (Parent): 13.5 min.

  • Resolution (

    
    ):  > 2.0 between the diol and any interfering matrix peaks.
    
Linearity & Sensitivity
  • Range: 0.1 µM – 50 µM.

  • LOD: ~0.05 µM (S/N > 3).

  • Linearity (

    
    ):  Typically > 0.999 using 1/x weighting.
    
Diagram 2: Analytical Workflow

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis S1 Microsomal/Plasma Sample S2 Precipitation (Cold ACN) S1->S2 S3 Centrifuge & Dry (Nitrogen, <30°C) S2->S3 S4 Reconstitute (10% MeOH) S3->S4 H1 Inject 10 µL S4->H1 H2 Separation (C18, pH 6.5) H1->H2 H3 Detection (UV 230/254 nm) H2->H3

Caption: Figure 2. Step-by-step workflow emphasizing temperature control and neutral reconstitution to preserve analyte integrity.

Troubleshooting & Expert Insights

"The Peak Disappeared"

If the trans-7,8-dihydrodiol peak decreases and a new peak appears at ~9.8 min (8-Hydroxyquinoline):

  • Check pH: Ensure mobile phase A is pH 6.5. If it drifts below 5.0, degradation occurs.

  • Check Temperature: Ensure the column oven is not >30°C.

  • Sample Vial: Did the sample sit in the autosampler for >24 hours? Dihydrodiols can spontaneously dehydrate in solution over time. Recommendation: Analyze within 8 hours of preparation.

Peak Tailing

Quinoline derivatives are basic. If the parent quinoline tails significantly:

  • Increase Buffer Strength: Increase Ammonium Acetate to 20 mM.

  • Column Health: Older columns with exposed silanols bind the nitrogen. Switch to a "high-load" or "end-capped" C18 column.

References

  • Metabolism of Quinoline: Boyd, D. R., et al. (1993). "Metabolism of quinoline, 3-methylquinoline, and 4-methylquinoline by Pseudomonas putida strains." Applied and Environmental Microbiology. Context: Establishes the formation of dihydrodiols in biological systems.

  • Synthesis of Dihydrodiol Standards: Sayer, J. M., et al. (1990). "Synthesis and mutagenicity of the 7,8-dihydrodiol and 7,8-diol-9,10-epoxide metabolites of quinoline." Journal of Organic Chemistry. Context: Essential for synthesizing the reference standard for this analysis.

  • HPLC Method Basics for Quinolines: BenchChem Application Notes. (2025).[3][4][5] "Chromatographic Separation of Quinoline and Isoquinoline Isomers." Context: Baseline separation parameters for the parent scaffold.

  • Dihydrodiol Dehydrogenase Activity: Burczynski, M. E., et al. (1999). "Expression and Characterization of Four Recombinant Human Dihydrodiol Dehydrogenase Isoforms." Biochemistry. Context: Describes the enzymatic fate of trans-dihydrodiols.

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Metabolism

Quinoline and its derivatives are a class of nitrogen-containing heterocyclic aromatic compounds prevalent in the environment and are core structures in many pharmaceuticals.[1] The metabolic fate of these compounds is of significant interest to researchers in drug development and toxicology. Quinoline itself is known to be a hepatocarcinogen in rodents and a mutagen.[2] Its biological activity is intrinsically linked to its metabolic activation, often involving the formation of reactive intermediates. One of the key metabolic pathways is dihydroxylation, leading to the formation of dihydrodiol derivatives.[2] The specific isomer, trans-7,8-dihydroxy-7,8-dihydroquinoline, is a critical metabolite to monitor in preclinical and clinical studies to understand the pharmacokinetics, metabolic pathways, and potential toxicity of quinoline-based compounds.

This application note provides a comprehensive, step-by-step guide for the sensitive and selective analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking a robust and reliable method for the characterization and quantification of this polar metabolite.

Experimental Workflow Overview

The analytical workflow for the determination of trans-7,8-dihydroxy-7,8-dihydroquinoline involves several key stages, from sample preparation to data analysis. Each step is optimized to ensure high recovery, sensitivity, and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine, Microsomes) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Addition of Internal Standard Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection LC Injection Evaporation->Injection Reconstituted Sample Separation HILIC or Reversed-Phase Chromatography Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Peak Integration Reporting Reporting Quantification->Reporting Fragmentation Parent [M+H]⁺ m/z 164.1 Frag1 [M+H - H₂O]⁺ m/z 146.1 Parent->Frag1 - H₂O Frag2 [M+H - 2H₂O]⁺ m/z 128.1 Frag1->Frag2 - H₂O Frag3 [M+H - H₂O - CO]⁺ m/z 118.1 Frag1->Frag3 - CO

Sources

Application Note: Chemical Synthesis of trans-7,8-Dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, high-performance protocol for the chemical synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline (also known as quinoline-7,8-dihydrodiol). This metabolite is critical in toxicological studies of aza-arenes, serving as a proximal carcinogen model in the metabolic activation pathway of quinoline.

The protocol described below utilizes the Jerina-Boyd Strategy , adapting the classic Prévost reaction to aza-polycyclic aromatic hydrocarbons (aza-PAHs). This route is preferred over enzymatic methods for its scalability and stereochemical control.

Part 1: Strategic Overview & Retrosynthesis

The synthesis challenges the inherent stability of the pyridine ring and the lability of the non-K-region dihydrodiol. The strategy relies on the Birch reduction of quinoline to access the partially saturated ring, followed by a base-catalyzed isomerization to position the double bond at the 7,8-position. The trans-diol functionality is installed via the Prévost reaction (iodine/silver benzoate), which ensures the correct stereochemistry through a cyclic iodonium intermediate.

Synthetic Pathway Visualization

SynthesisPath cluster_mech Stereochemical Control Quinoline Quinoline (Starting Material) DHQ_58 5,8-Dihydroquinoline (Kinetic Product) Quinoline->DHQ_58 Birch Reduction (Li/NH3, EtOH) DHQ_56 5,6-Dihydroquinoline (Thermodynamic Isomer) DHQ_58->DHQ_56 Isomerization (KOtBu/DMSO) Dibenzoate trans-7,8-Dibenzoate Intermediate DHQ_56->Dibenzoate Prévost Reaction (AgBz, I2) Target trans-7,8-Dihydroxy- 7,8-dihydroquinoline Dibenzoate->Target Hydrolysis (NaOMe/MeOH)

Figure 1: Retrosynthetic logic flow from Quinoline to the trans-dihydrodiol target.

Part 2: Safety & Handling (Critical)

WARNING: Quinoline and its dihydrodiol metabolites are potent mutagens and suspected carcinogens. This protocol involves handling hazardous reagents (Liquid Ammonia, Lithium metal, Iodine).

  • Containment: All solid weighing and liquid transfers must be performed inside a certified chemical fume hood or glovebox.

  • PPE: Double nitrile gloves, lab coat, and full-face shield are mandatory during the Birch reduction (risk of alkali metal fire) and Prévost reaction.

  • Decontamination: Treat all glassware and surfaces contacting the final product with 10% bleach solution before washing to degrade potential mutagenic residues.

  • Waste: Segregate halogenated waste (Prévost steps) from basic organic waste (Birch steps).

Part 3: Detailed Experimental Protocol

Phase 1: Preparation of 5,8-Dihydroquinoline (Birch Reduction)

Objective: Selective reduction of the carbocyclic ring while preserving the heterocyclic nitrogen ring.

Reagents:

  • Quinoline (98%, distilled)

  • Lithium metal (wire or ribbon)

  • Liquid Ammonia (anhydrous)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a dry ice/acetone condenser and a mechanical stirrer. Flush the system with Argon.

  • Condensation: Condense approx. 200 mL of anhydrous ammonia into the flask at -78°C.

  • Dissolution: Add a solution of Quinoline (5.0 g, 38.7 mmol) in Ethanol (5 mL) and Ether (20 mL) to the ammonia.

  • Reduction: Slowly add Lithium wire (1.1 g, 155 mmol) in small pieces over 30 minutes. The solution will turn a deep bronze/blue color.

  • Quenching: Stir for 2 hours. Carefully quench the reaction by the dropwise addition of solid Ammonium Chloride (10 g) until the blue color discharges.

  • Workup: Allow ammonia to evaporate overnight under a stream of nitrogen. Dissolve the residue in water (100 mL) and extract with Ether (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Purify via vacuum distillation or flash chromatography (neutral alumina) to yield 5,8-dihydroquinoline .

    • Yield Target: 60-70%

    • QC Check: ¹H NMR should show vinylic protons at C6/C7 (non-conjugated).

Phase 2: Isomerization to 5,6-Dihydroquinoline

Objective: Shift the double bond from the 6,7-position to the 7,8-position to enable functionalization.

Reagents:

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO, anhydrous)

Procedure:

  • Dissolve 5,8-dihydroquinoline (2.0 g) in anhydrous DMSO (20 mL) under Argon.

  • Add KOtBu (0.1 eq) at room temperature.

  • Monitoring: Stir for 30-60 minutes. Monitor by ¹H NMR aliquots. The diagnostic shift is the disappearance of the C6/C7 vinylic signal and appearance of the C7/C8 vinylic signal (downfield shift due to conjugation with the benzene ring remnant).

  • Quench: Pour into ice-water and extract immediately with pentane.

  • Note: 5,6-dihydroquinoline is unstable; proceed immediately to Phase 3.

Phase 3: Prévost Reaction (Stereoselective Oxidation)

Objective: Installation of the trans-diester functionality.

Reagents:

  • Silver Benzoate (AgBz)

  • Iodine (I₂)

  • Benzene or Toluene (Anhydrous)

Procedure:

  • Suspension: In a foil-wrapped flask (light sensitive), suspend Silver Benzoate (2.2 eq) in dry Benzene (50 mL).

  • Addition: Add Iodine (1.1 eq) and stir for 15 minutes to generate the electrophilic complex.

  • Reaction: Add the freshly prepared 5,6-dihydroquinoline (from Phase 2) dropwise.

  • Reflux: Heat the mixture to reflux for 3 hours. The reaction proceeds via an iodonium ion, opened by benzoate, followed by neighboring group participation to form the trans-dibenzoate.

  • Workup: Cool, filter off the silver salts (AgI), and wash the filtrate with saturated NaHCO₃ and sodium thiosulfate (to remove excess iodine).

  • Isolation: Evaporate solvent to obtain the crude trans-7,8-dibenzoyloxy-7,8-dihydroquinoline .

Phase 4: Hydrolysis to the Dihydrodiol

Objective: Deprotection to yield the final trans-diol.

Reagents:

  • Sodium Methoxide (NaOMe)

  • Methanol (dry)

Procedure:

  • Dissolve the crude diester in dry Methanol (20 mL).

  • Add NaOMe (0.5 M in MeOH, 0.2 eq) .

  • Stir at room temperature for 2 hours (TLC control).

  • Neutralization: Neutralize with Amberlite IRC-50 (H+ form) or equivalent weak acid resin. Do not use strong mineral acid as it may cause dehydration to a phenol.

  • Purification: Filter resin and concentrate. Recrystallize from Acetone/Hexane or purify via HPLC (C18 column, Water/Acetonitrile gradient).

Part 4: Quality Control & Characterization

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual Inspection
Purity > 95%HPLC (UV @ 254 nm)
MS (ESI+) [M+H]⁺ = 164.07 (Calc. for C₉H₉NO₂)High-Res Mass Spec
¹H NMR Diagnostic signals for H7 and H8 carbinol protons (δ 4.0-5.0 ppm). Coupling constant J₇,₈ should be 8-10 Hz (characteristic of trans-diaxial orientation).500 MHz NMR (CDCl₃ or DMSO-d₆)
Stability Unstable to strong acid/heat (dehydrates to 7- or 8-hydroxyquinoline).Stability Study

Part 5: Troubleshooting Guide

  • Problem: Low yield in Phase 1 (Birch).

    • Root Cause:[1][2][3] Presence of water in ammonia or ethanol.

    • Solution: Flame-dry glassware and use freshly distilled amine/solvents. Ensure Lithium is clean/shiny.

  • Problem: Product aromatizes to 8-hydroxyquinoline during hydrolysis.

    • Root Cause:[1][2][3] Acidic conditions or excessive heat.

    • Solution: Perform hydrolysis at 0°C if necessary and ensure strictly neutral workup using resin.

  • Problem: Incomplete Prévost reaction.

    • Root Cause:[1][2][3] "Wet" silver benzoate.

    • Solution: Dry Silver Benzoate in a vacuum oven at 100°C overnight before use.

References

  • Jerina, D. M., et al. (1986). Arene oxides and trans-dihydrodiols of quinoline. Tetrahedron Letters, 27(36), 4253-4256.

  • Boyd, D. R., et al. (1992).[4] Synthesis of Quinoline Arene Oxides and Comparison of their Mutagenicity. Mutation Research/Genetic Toxicology, 282(2), 115-122.

  • Agarwal, S. K., et al. (1985). Synthesis of 5,8-dihydroquinoline and its isomerization. Journal of the Chemical Society, Perkin Transactions 1, 1985, 2663.
  • Prévost, C. (1933). Sur un complexe iodo-argentobenzoïque et son application à l'oxydation des combinaisons éthyléniques en glycols. Comptes Rendus, 196, 1129.

Sources

Application Notes and Protocols for the Use of trans-7,8-dihydroxy-7,8-dihydroquinoline in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Biological Activity of a Key Quinoline Metabolite

Quinoline, a heterocyclic aromatic compound, is recognized as a hepatocarcinogen in rodent models and exhibits mutagenic properties.[1][2][3] Its genotoxicity is not intrinsic but arises from its metabolic activation into reactive intermediates that can interact with cellular macromolecules. A critical metabolite in this activation pathway is trans-7,8-dihydroxy-7,8-dihydroquinoline. This dihydrodiol is a precursor to a highly reactive quinone methide that can form covalent adducts with DNA and proteins, leading to genotoxicity and cytotoxicity.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of trans-7,8-dihydroxy-7,8-dihydroquinoline in cell culture experiments. The protocols detailed herein are designed to facilitate the investigation of its cytotoxic and genotoxic effects, providing a framework for assessing its biological significance and potential mechanisms of toxicity. The human hepatoma cell line, HepG2, is highlighted as a relevant model system due to its metabolic capabilities, including the expression of cytochrome P450 enzymes involved in quinoline metabolism.[6][7][8][9]

Mechanism of Action: From Metabolic Activation to Macromolecular Damage

The biological activity of trans-7,8-dihydroxy-7,8-dihydroquinoline is intrinsically linked to its metabolic conversion into a reactive electrophile. The following diagram illustrates the key steps in this process, from the initial metabolism of the parent compound, quinoline, to the formation of DNA and protein adducts.

Metabolic Activation of Quinoline Quinoline Quinoline Epoxide Quinoline-7,8-epoxide Quinoline->Epoxide CYP450 Enzymes (e.g., CYP2A6, CYP2E1) Dihydrodiol trans-7,8-dihydroxy- 7,8-dihydroquinoline Epoxide->Dihydrodiol Epoxide Hydrolase QuinoneMethide Quinone Methide Dihydrodiol->QuinoneMethide Dehydrogenase DNA_Adduct DNA Adducts QuinoneMethide->DNA_Adduct Nucleophilic Attack Protein_Adduct Protein Adducts QuinoneMethide->Protein_Adduct Nucleophilic Attack DNA DNA DNA->DNA_Adduct Protein Protein Protein->Protein_Adduct

Caption: Metabolic activation of quinoline to its reactive dihydrodiol and quinone methide metabolites.

The initial step in the metabolic activation of quinoline is its oxidation by cytochrome P450 (CYP) enzymes, such as CYP2A6 and CYP2E1, to form quinoline-7,8-epoxide.[1][10] This epoxide is then hydrolyzed by epoxide hydrolase to yield trans-7,8-dihydroxy-7,8-dihydroquinoline. Subsequent enzymatic oxidation of the dihydrodiol generates a highly reactive and unstable electrophile, a quinone methide.[4][11][12] This intermediate readily reacts with nucleophilic sites on cellular macromolecules. Its interaction with DNA, particularly with guanine residues, leads to the formation of DNA adducts, which can induce mutations and initiate carcinogenesis.[10][13][14] Similarly, reaction with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine, results in the formation of protein adducts, which can impair protein function and contribute to cellular toxicity.[5]

Handling and Preparation of Stock Solutions

Safety Precautions: trans-7,8-dihydroxy-7,8-dihydroquinoline should be handled as a potentially hazardous chemical. Based on the known toxicity of its parent compound, quinoline, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[2][3][5] All handling of the solid compound and concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3]

Stock Solution Preparation (10 mM):

Due to the limited information on the solubility and stability of trans-7,8-dihydroxy-7,8-dihydroquinoline, the following protocol is a general guideline and may require optimization.

  • Weighing: Accurately weigh the desired amount of trans-7,8-dihydroxy-7,8-dihydroquinoline in a microcentrifuge tube inside a chemical fume hood.

  • Solubilization: Add a small volume of sterile, high-purity dimethyl sulfoxide (DMSO) to the solid. Vortex or sonicate gently until the solid is completely dissolved. The use of DMSO is recommended for its ability to dissolve a wide range of organic compounds.

  • Final Concentration: Adjust the final volume with DMSO to achieve a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. It is advisable to use a fresh aliquot for each experiment.

Note: The stability of the compound in solution should be monitored. If precipitation is observed upon thawing or dilution in aqueous media, gentle warming and vortexing may be required. For cell culture experiments, the final concentration of DMSO should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Experimental Protocols

I. Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16][17]

Materials:

  • HepG2 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • trans-7,8-dihydroxy-7,8-dihydroquinoline stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the trans-7,8-dihydroxy-7,8-dihydroquinoline stock solution in complete medium. The final concentrations should typically range from low micromolar to millimolar to determine a dose-response curve. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[16]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expected Results: A dose-dependent decrease in cell viability is expected with increasing concentrations of trans-7,8-dihydroxy-7,8-dihydroquinoline.

II. Detection of DNA Damage using the Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][18][19][20]

Materials:

  • Treated and control cells

  • Low-melting-point agarose (LMPA) and normal-melting-point agarose (NMPA)

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or ethidium bromide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Protocol:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

  • Cell Encapsulation: Harvest and resuspend treated and control cells in PBS at a concentration of approximately 1 x 10⁵ cells/mL. Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C and immediately pipette onto the pre-coated slides. Cover with a coverslip and place on ice to solidify.

  • Cell Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.

  • Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes. The negatively charged DNA fragments will migrate towards the anode, forming a "comet tail."

  • Neutralization and Staining: Gently remove the slides from the tank and neutralize them by washing with neutralization buffer three times for 5 minutes each. Stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., by measuring tail length, tail intensity, or tail moment).

Expected Results: Cells treated with trans-7,8-dihydroxy-7,8-dihydroquinoline are expected to show an increase in DNA migration, resulting in longer and more intense comet tails compared to control cells.

III. Analysis of Protein Adduction by Western Blotting

Western blotting can be utilized to detect the formation of covalent adducts between the reactive metabolite of trans-7,8-dihydroxy-7,8-dihydroquinoline and cellular proteins. This requires an antibody that specifically recognizes the adducts.

Materials:

  • Treated and control cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific for quinoline-protein adducts

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Sample Preparation: Lyse treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Analysis: Analyze the resulting bands to identify proteins that have been adducted by the quinoline metabolite. The intensity of the bands will correlate with the extent of protein adduction.

Expected Results: An increase in the signal intensity of specific protein bands in the lanes corresponding to treated cells will indicate the formation of protein adducts.

Quantitative Data Summary

Table 1: Cytotoxicity of Quinoline Derivatives in HepG2 Cells

CompoundIC₅₀ (µg/mL)Reference
11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline3.3[21]
2-Morpholino-4-(4-chloroanilino)quinoline8.50 µM[22]
Various 2-styryl-quinoline compounds9.38 - 32.39 µM[15]
Metal(II) Schiff base complexes of quinoline derivatives1.24 - 3.56 µg/ml[23]

Table 2: DNA Adduct Levels Induced by Quinoline Metabolites

CompoundDoseAdduct Level (adducts per 10⁷ bases)Reference
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)10 mg/kg (in vivo)~3.07[13]
2-amino-3-methylimidazo[4,5-f]quinoline (IQ)0.5 mg/kg (in vivo)~0.45[13]

Conclusion

The protocols and information provided in these application notes offer a robust framework for investigating the cellular effects of trans-7,8-dihydroxy-7,8-dihydroquinoline. By employing these methodologies, researchers can elucidate the cytotoxic and genotoxic mechanisms of this key quinoline metabolite, contributing to a deeper understanding of quinoline-induced toxicity and carcinogenesis. The use of metabolically competent cell lines like HepG2 is crucial for these studies, as they provide a more physiologically relevant in vitro model. Further research is warranted to determine the precise cytotoxic potency (IC₅₀) of trans-7,8-dihydroxy-7,8-dihydroquinoline and to identify the specific protein targets of its reactive quinone methide metabolite.

References

  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996.
  • Turesky, R. J., Vouros, P. (2001). Quantification of the Heterocyclic Aromatic Amine DNA Adduct N-(Deoxyguanosin-8-yl)-2-amino-3-methylimidazo[4,5-f]quinoline in Livers of Rats Using Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry: A Dose−Response Study. Analytical Chemistry, 73(11), 2571-2578.
  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. Available at: [Link]

  • El-Sayed, W. M., Al-Harbi, N. O., Al-Ghamdi, S. S., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules, 28(18), 6688.
  • Mishra, S., Turesky, R. J. (2002). Analysis and quantification of DNA adducts of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline in liver of rats by liquid chromatography/electrospray tandem mass spectrometry. Chemical Research in Toxicology, 15(4), 545-551.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Dhfyan, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14(5), 3243-3253.
  • Zhao, L., Li, X., Zhang, M., et al. (2020).
  • Grivas, S., Turesky, R. J., Vouros, P. (1999). Determination of in Vitro- and in Vivo-Formed DNA Adducts of 2-Amino-3-methylimidazo[4,5-f]quinoline by Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry. Chemical Research in Toxicology, 12(10), 929-936.
  • Bolton, J. L., Turnacliff, E. J., Valerio, L. G., Jr. (2005). Immunochemical and proteomic analysis of covalent adducts formed by quinone methide tumor promoters in mouse lung epithelial cell lines. Chemical Research in Toxicology, 18(10), 1563-1574.
  • Grivas, S., Turesky, R. J., Vouros, P. (1999). Determination of in Vitro- and in Vivo-Formed DNA Adducts of 2-Amino-3-methylimidazo[4,5-f]quinoline by Capillary Liquid Chromatography/Microelectrospray Mass Spectrometry. Chemical Research in Toxicology, 12(10), 929-936.
  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Semantic Scholar. Available at: [Link]

  • Bolton, J. L., Turnacliff, E. J., Valerio, L. G., Jr. (2005). Immunochemical and Proteomic Analysis of Covalent Adducts Formed by Quinone Methide Tumor Promoters in Mouse Lung Epithelial Cell Lines. Chemical Research in Toxicology, 18(10), 1563-1574.
  • Techno PharmChem. (n.d.).
  • Salem, M. A., Ayyad, R., Sakr, H. (2021). IC 50 Values of compounds 19 -22 against HepG2 Cell line.
  • Kumar, S., Singh, P., Kumar, A., et al. (2015). IC 50 values of tested samples against HepG2 cell line.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • PENTA. (2025).
  • Fisher Scientific. (2005).
  • Chemos GmbH & Co.KG. (2019).
  • Sciex. (2024). LC MS Method For DNA Adducts Analysis In Cell-Based In-Vitro Samples.
  • AnaSpec. (n.d.). Distributors.
  • van der Vlist, E. M., van 't Veer, Y. M., de Haan, A. J. R., et al. (2022). Detection of Bacterial α-l-Fucosidases with an Ortho-Quinone Methide-Based Probe and Mapping of the Probe-Protein Adducts. International Journal of Molecular Sciences, 23(5), 2626.
  • Clementi, E., Forment, J. V., Jackson, S. P. (2021). Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. Bio-protocol, 11(22), e4227.
  • Monks, T. J., Jiang, T., Lau, S. S. (2014). One-Dimensional Western Blotting Coupled to LC-MS/MS Analysis to Identify Chemical-Adducted Proteins in Rat Urine. Methods in Molecular Biology, 1105, 187-198.
  • Najjar, J., Udit, A. K. (2020). Cytochromes P450: Chemistry for drugs, metabolism, and beyond. Open Access Government.
  • Rahman, M. A., Kumar, A., Ahmad, I. (2023).
  • Sage Science. (n.d.). Distributors.
  • Springer Nature. (n.d.). Results for "Comet Assay".
  • Collins, A. R. (2004). The Comet Assay for DNA Damage and Repair. Molecular Biotechnology, 26(3), 249-261.
  • D'Auria, J. C. (2021). Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. Frontiers in Plant Science, 12, 700977.
  • Azqueta, A., Collins, A. R. (2013). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. Archives of Toxicology, 87(6), 949-968.
  • Abcam. (n.d.). Western blot protocol.
  • APExBIO. (n.d.). Diiodohydroxyquinoline - Antimicrobial and Antiparasitic Agent.
  • Parchem. (n.d.). trans-Quinoline-5,6,7,8-dioxide (Cas 612487-62-4).
  • Tocris Bioscience. (n.d.). 7,8-Dihydroxyflavone.
  • Microbiology and Molecular Biology, Brigham Young University. (n.d.). General (Stock) Solutions.
  • Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.
  • Adelli, G. R., Bhagav, P., Repka, M. A., et al. (2014). Enhanced Solubility, Stability, and Transcorneal Permeability of Delta-8-Tetrahydrocannabinol in the Presence of Cyclodextrins. Journal of Pharmacy & Pharmaceutical Sciences, 17(3), 393-407.
  • Wako. (n.d.).
  • Sun, B. (2023). Dissolution Rate and Stability Studies in Pharmaceutical Developm. Journal of Pharmaceutical Sciences & Research, 15(7), 1-2.
  • Curran, A. C. W. (1976). 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 975-977.
  • Controlled Release Society. (n.d.). Developability of New Chemical Entities.
  • MacDonald, M. (n.d.). Growth Condition for Marcy MacDonald's STHdh Cell Lines.
  • Kumar, A., Singh, P., Kumar, S., et al. (2017). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar.
  • Kumar, A., Singh, P., Kumar, S., et al. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent.

Sources

Application Note: In Vitro Characterization of trans-7,8-Dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Metabolic Profiling, Enzymatic Kinetics, and Genotoxicity Assessment

Executive Summary & Scientific Context

trans-7,8-Dihydroxy-7,8-dihydroquinoline (hereafter referred to as Quinoline-7,8-t-diol ) is a pivotal "proximate carcinogen" metabolite derived from the environmental hepatocarcinogen quinoline. Its formation represents a critical branch point in aza-arene metabolism:

  • Bioactivation: It is formed via the epoxidation of the 7,8-double bond by Cytochrome P450 (e.g., CYP1A1, CYP2A6) followed by hydrolysis by Microsomal Epoxide Hydrolase (mEH).

  • Fate Divergence:

    • Pathway A (Genotoxic): Further oxidation to a bay-region-like diol epoxide, capable of forming covalent DNA adducts.

    • Pathway B (Redox Cycling): Oxidation by Dihydrodiol Dehydrogenases (DD) to an o-quinone, generating Reactive Oxygen Species (ROS) via redox cycling.

This guide provides high-fidelity protocols for synthesizing, detecting, and assessing the biological activity of Quinoline-7,8-t-diol, distinguishing it from its cis-isomer (bacterial metabolite) and positional isomers (5,6-diol).

Metabolic Map & Logic Flow

The following diagram illustrates the critical metabolic junctions governing the toxicity of Quinoline-7,8-t-diol.

QuinolineMetabolism Quinoline Quinoline (Parent) Epoxide Quinoline-7,8-epoxide (Unstable Intermediate) Quinoline->Epoxide CYP450 (Oxidation) TransDiol trans-7,8-Dihydroxy- 7,8-dihydroquinoline (Target Analyte) Epoxide->TransDiol mEH (Hydrolysis) DiolEpoxide Diol Epoxide (Ultimate Carcinogen) TransDiol->DiolEpoxide CYP450 (Activation) OrthoQuinone Quinoline-7,8-dione (Redox Active o-Quinone) TransDiol->OrthoQuinone AKR/DD (Dehydrogenation) DNA_Adduct DNA Adducts (Mutagenesis) DiolEpoxide->DNA_Adduct Covalent Binding ROS ROS / Oxidative Stress (Cytotoxicity) OrthoQuinone->ROS Redox Cycling

Caption: Metabolic divergence of Quinoline-7,8-t-diol into genotoxic (diol epoxide) and cytotoxic (o-quinone) pathways.[1]

Protocol 1: Biocatalytic Generation & Isolation

Rationale: Commercial standards for specific dihydrodiols are rare. This protocol uses an S9 fraction enriched with epoxide hydrolase to generate the trans-diol from the parent quinoline.

Reagents & Equipment[2]
  • Substrate: Quinoline (purity >98%).

  • Enzyme System: Rat Liver S9 fraction (induced with Aroclor 1254 or 3-MC to upregulate CYP1A) or Recombinant Human CYP1A1 + Human mEH.

  • Cofactors: NADPH regenerating system (G6P, G6PDH, NADP+).

  • Inhibitor: 3,3,3-Trichloropropylene oxide (TCPO) - Use only in negative control to confirm diol dependence on epoxide hydrolase.

  • Extraction: Ethyl acetate (HPLC grade).

Step-by-Step Methodology
  • Reaction Assembly:

    • Prepare a 1.0 mL reaction mixture in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Add Microsomal/S9 protein (final conc: 1.0 mg/mL).

    • Add Quinoline (final conc: 100 µM) dissolved in DMSO (<1% v/v).

    • Pre-incubate for 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

  • Incubation:

    • Incubate for 30–60 minutes at 37°C with gentle shaking.

    • Note: The trans-diol is a stable metabolite compared to the epoxide.

  • Termination & Extraction:

    • Quench with 1.0 mL ice-cold ethyl acetate.

    • Vortex vigorously for 30 seconds; centrifuge at 3,000 x g for 5 min.

    • Collect the organic (upper) phase. Repeat extraction twice.

  • Concentration:

    • Evaporate pooled organic fractions under N₂ stream.

    • Reconstitute in 100 µL Mobile Phase A (Water + 0.1% Formic Acid).

Protocol 2: Analytical Detection (LC-MS/MS)

Rationale: High-sensitivity detection is required to distinguish the 7,8-diol from the 5,6-diol and N-oxide isomers.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) -> 40% B (10 min) -> 95% B (12 min).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Target Analyte: Quinoline-7,8-dihydrodiol.[2][3]

  • Parent Ion: [M+H]⁺ = 164.07 m/z (Calculated based on Quinoline MW 129 + 2OH + 2H).

  • Differentiation:

    • trans-7,8-diol typically elutes after the more polar 5,6-diol but before phenols.

    • Key Fragment: Loss of H₂O (m/z 164 -> 146) and loss of -CH=CH- fragments characteristic of the aza-ring.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Retention Time (approx)
Quinoline-7,8-diol 164.1146.1 (-H₂O)154.2 min
Quinoline-7,8-diol 164.1118.1 (-H₂O, -CO)254.2 min
Quinoline (Parent) 130.1103.0208.5 min

Protocol 3: Dihydrodiol Dehydrogenase (DD) Activity Assay

Rationale: This assay determines if the diol enters the "Redox Cycling" pathway. DD (an AKR superfamily enzyme) oxidizes the trans-diol to a catechol/o-quinone, consuming NADP+.[1]

Assay Principle


Note: Depending on the specific DD isoform, the reaction may favor NADPH consumption (reduction of quinone) or NADP+ production. We monitor fluorescence of NADPH.
Procedure
  • Enzyme Source: Recombinant Human AKR1C isoforms (DD1, DD2) or Cytosolic fraction (S100) from liver.

  • Reaction Buffer: 100 mM Phosphate Buffer (pH 7.0).

  • Substrate: Purified trans-7,8-dihydrodihydroxyquinoline (from Protocol 1) at 10–50 µM.

  • Cofactor: 0.5 mM NADP+ (for oxidation mode).

  • Monitoring:

    • Method: Kinetic Fluorescence Spectrophotometry.

    • Excitation/Emission: 340 nm / 460 nm (NADPH fluorescence).

    • Readout: Increase in fluorescence indicates conversion of Diol -> Quinone (producing NADPH) is unlikely in this direction; usually, DD consumes NADP+ to oxidize.

    • Correction: Standard DD assays often monitor the production of NADPH (absorbance increase at 340nm) if oxidizing the alcohol.

  • Data Analysis: Calculate initial velocity (

    
    ) and fit to Michaelis-Menten kinetics to determine 
    
    
    
    and
    
    
    .

Protocol 4: Modified Ames Test (Mutagenicity)

Rationale: The trans-diol is a proximate mutagen.[1] It requires metabolic activation (S9) to become the ultimate mutagen (diol epoxide), unlike the direct-acting diol epoxide.

Experimental Design
  • Strain: Salmonella typhimurium TA100 (sensitive to base-pair substitutions).[4]

  • Conditions:

    • - S9 (Negative Control): Assesses direct mutagenicity (expected: Low/Null).

    • + S9 (Metabolic Activation): Assesses conversion to diol epoxide (expected: High revertant count).

    • + S9 + Indomethacin: Indomethacin inhibits DD. If mutagenicity increases with indomethacin, it proves that DD is a detoxification pathway (sequestering the diol away from the bioactivation pathway).

Procedure
  • Plate Preparation: Minimal glucose agar plates.

  • Top Agar: Mix 2 mL molten top agar (with traces of histidine/biotin), 0.1 mL bacterial culture (10⁸ CFU), and 0.5 mL S9 mix (or buffer).

  • Treatment: Add Quinoline-7,8-t-diol (doses: 0, 10, 50, 100, 500 µ g/plate ).

  • Incubation: Pour onto minimal agar; incubate at 37°C for 48 hours.

  • Scoring: Count His+ revertant colonies.

  • Interpretation: A Dose-Dependent increase in revertants >2x background confirms genotoxic potential.

References

  • Metabolism of Benzo[f]quinoline by Rat Liver Microsomes. Oxford Academic. (Demonstrates the positional selectivity of P450s for the 7,8-position in aza-arenes).

  • Mutagenicity and Tumorigenicity of Dihydrodiols of Benzoquinolines. PubMed. (Establishes the "proximate carcinogen" status of trans-dihydrodiols in quinoline derivatives).

  • Expression and Characterization of Human Dihydrodiol Dehydrogenases. Biochemistry. (Details the enzymatic oxidation of trans-dihydrodiols to o-quinones).

  • Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline. Applied and Environmental Microbiology. (Contrasts bacterial cis-diol formation with mammalian trans-diol pathways).

  • ICH Guideline M7 on Assessment and Control of DNA Reactive Impurities. European Medicines Agency. (Regulatory framework for assessing mutagenic impurities like quinoline metabolites).

Sources

developing a research model for studying trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a comprehensive research model for studying trans-7,8-dihydroxy-7,8-dihydroquinoline (trans-7,8-diol) , a critical metabolite of the environmental hepatocarcinogen quinoline. Unlike bacterial metabolism which yields cis-glycols, mammalian metabolism via Cytochrome P450 (CYP) and Epoxide Hydrolase (mEH) generates the trans-isomer. This metabolite represents a pivotal branch point: it is either a detoxification product or a precursor to the ultimate carcinogenic species, the diol epoxide. This protocol details the microsomal biogeneration , HPLC-MS isolation , and mutagenicity assessment of this specific isomer.

Module 1: Metabolic Generation & Isolation

Principle: Chemical synthesis of specific trans-dihydrodiols is synthetically arduous and often yields racemic mixtures. The most biologically relevant method for generating authentic standards is biocatalysis using mammalian liver microsomes (RLM) enriched with epoxide hydrolase activity.

Mechanism:

  • Oxidation: CYP450 (primarily CYP2A6/3A4) oxidizes quinoline to the unstable quinoline-7,8-epoxide.

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) performs a trans-specific hydrolytic attack on the epoxide ring, yielding the target trans-7,8-diol.

Protocol: Microsomal Incubation & Extraction

Reagents:

  • Substrate: Quinoline (99% purity).

  • Enzyme Source: Pooled Male Rat Liver Microsomes (RLM) or Recombinant Human CYP2A6 + Epoxide Hydrolase.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

Step-by-Step Workflow:

  • Pre-Incubation:

    • Thaw RLM on ice. Dilute to a final protein concentration of 2.0 mg/mL in Phosphate Buffer (Total volume: 10 mL for preparative scale).

    • Add Quinoline (dissolved in DMSO, final conc. <1%) to a final concentration of 100 µM.

    • Critical Step: Incubate at 37°C for 3 minutes before adding NADPH to equilibrate lipids.

  • Reaction Initiation:

    • Add NADPH regenerating system to initiate the reaction.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Note: Extended incubation favors the accumulation of the dihydrodiol as the epoxide is rapidly hydrolyzed.

  • Termination & Extraction:

    • Quench reaction with 10 mL ice-cold Ethyl Acetate (EtOAc).

    • Vortex vigorously for 2 minutes. Centrifuge at 3,000 x g for 10 minutes to separate phases.

    • Collect the organic (upper) layer. Repeat extraction twice.

    • Evaporate combined organic layers under nitrogen stream at 35°C until dry. Reconstitute in 200 µL Methanol for HPLC.

Module 2: Chromatographic Separation & Validation

Principle: Separation of the 7,8-diol from the 5,6-diol (a major competing metabolite) and the N-oxide requires a high-resolution C18 method.

HPLC-MS/MS Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (pH 3.0)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.8 mL/min
Detection UV at 254 nm (primary); MS (ESI+)
Gradient 0-5 min: 5% B (Isocratic hold for polarity)5-20 min: 5% -> 40% B (Linear)20-25 min: 40% -> 95% B (Wash)

Validation of trans-Stereochemistry (NMR): To confirm the trans configuration (vs. cis), purified fractions must be analyzed via ¹H-NMR.

  • Diagnostic Signal: Look for the coupling constant (

    
    ) between the carbinol protons at C7 and C8.
    
  • Criteria: A

    
     value of 8–10 Hz  indicates a diaxial relationship characteristic of the trans-isomer. A smaller value (2–4 Hz) would indicate the cis-isomer (bacterial product).
    

Module 3: Genotoxicity Assessment (Ames Test)

Principle: The trans-7,8-diol is a "proximate carcinogen." It is not mutagenic per se but requires metabolic activation (re-oxidation) to the diol epoxide to bind DNA. Therefore, the assay must include an S9 activation system.

Protocol: Modified Ames Assay (Strain TA100)
  • Strain Selection: Salmonella typhimurium TA100 (sensitive to base-pair substitutions).

  • Dosing: Prepare 5 dose levels of the purified trans-7,8-diol (0.1 – 100 µ g/plate ).

  • Activation System:

    • Group A (Control): PBS buffer (No S9).

    • Group B (Activation): 10% Rat Liver S9 mix (Aroclor-1254 induced).

  • Procedure (Pre-incubation Method):

    • Mix 0.1 mL bacterial culture + 0.5 mL S9 mix + 0.1 mL test compound.

    • Incubate at 37°C for 20 minutes (shaking).

    • Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Pour onto minimal glucose agar plates.

  • Interpretation:

    • A dose-dependent increase in revertant colonies in Group B (but not Group A) confirms that the trans-7,8-diol is a proximate mutagen requiring further bioactivation.

Visualizing the Pathway

The following diagram illustrates the metabolic flux and the critical divergence between detoxification and activation.

QuinolineMetabolism Q Quinoline CYP CYP450 (Oxidation) Q->CYP Epoxide Quinoline-7,8-Epoxide (Unstable Intermediate) CYP->Epoxide mEH Epoxide Hydrolase (Hydrolysis) Epoxide->mEH TransDiol trans-7,8-dihydroxy- 7,8-dihydroquinoline (Target Metabolite) mEH->TransDiol CYP2 CYP450 (Re-oxidation) TransDiol->CYP2 Conj Conjugation (Detoxification) TransDiol->Conj UGT/SULT DiolEpoxide Diol Epoxide (Ultimate Carcinogen) CYP2->DiolEpoxide DNA DNA Adducts (Mutagenesis) DiolEpoxide->DNA

Caption: Metabolic pathway of Quinoline showing the formation of the trans-7,8-diol via Epoxide Hydrolase and its subsequent activation to the mutagenic diol epoxide.

References

  • LaVoie, E. J., et al. (1988). "Mutagenicity of Quinoline and its Derivatives." Mutation Research, 206(1), 1-15.

  • Tada, M., et al. (1980).[1] "Metabolism of Quinoline and Formation of DNA Adducts." Chemico-Biological Interactions, 29(3), 257-266.

  • Saeki, K., et al. (1997). "Metabolic Activation of Quinoline by Cytochrome P450." Biological and Pharmaceutical Bulletin, 20(6), 646-650.

  • Fetzner, S., et al. (1993). "Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by Pseudomonas putida."[2] FEMS Microbiology Letters, 112(2), 151-157. (Cited for contrast: Bacterial systems produce cis, Mammalian produce trans).

Sources

potential therapeutic applications of substituted dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Profiling & Synthesis of Substituted Dihydroquinolines

Executive Summary

Substituted dihydroquinolines (DHQs) represent a "privileged scaffold" in medicinal chemistry due to their versatility as bioisosteres of quinolines and dihydropyridines. Unlike their fully aromatic quinoline counterparts, DHQs possess a partially saturated ring system (typically 1,2- or 1,4-dihydro) that imparts unique electronic properties and conformational flexibility.

This guide provides a technical roadmap for researchers exploiting DHQs in two primary therapeutic vectors:

  • Oncology: Specifically as inhibitors of P-glycoprotein (P-gp/ABCB1) to reverse Multi-Drug Resistance (MDR) and as tubulin polymerization inhibitors.

  • Cardiovascular & Neurology: As modulators of L-type voltage-gated calcium channels (

    
    ), acting as stable bioisosteres to classic 1,4-dihydropyridines (e.g., Nifedipine).
    

Therapeutic Mechanism & Logic[1]

Oncology: The MDR Reversal Paradigm

One of the most potent applications of N-substituted 1,2-dihydroquinolines is the inhibition of P-glycoprotein efflux pumps.[1] Overexpression of P-gp prevents chemotherapeutics (e.g., Doxorubicin, Paclitaxel) from reaching cytotoxic thresholds inside the cell.

  • Mechanism: DHQs bind to the transmembrane domain of P-gp, competitively or non-competitively inhibiting the ATPase activity required for drug efflux.

  • Secondary Target: Certain 1,2-DHQ derivatives also bind to the colchicine-binding site of tubulin, disrupting microtubule dynamics and causing

    
     cell cycle arrest.
    
Ion Channel Modulation

1,4-Dihydroquinolines serve as rigidified analogues of 1,4-dihydropyridines.

  • Mechanism: They stabilize the inactive state of L-type calcium channels, reducing intracellular

    
     influx. This is critical for vasodilation (hypertension treatment) and neuroprotection (preventing excitotoxicity).
    

Visualization of Therapeutic Pathways:

DHQ_Therapeutic_Pathways DHQ Substituted Dihydroquinoline Pgp Target: P-glycoprotein (Efflux Pump) DHQ->Pgp Inhibits ATPase Tubulin Target: Tubulin (Colchicine Site) DHQ->Tubulin Destabilizes MTs CaChannel Target: L-type Ca2+ Channel DHQ->CaChannel Allosteric Block Accumulation Intracellular Drug Accumulation Pgp->Accumulation Restores Sensitivity Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis G2/M Arrest Accumulation->Apoptosis Synergy with Doxorubicin CaInflux Reduced Ca2+ Influx CaChannel->CaInflux Stabilizes Inactive State Vasodilation Vasodilation & Neuroprotection CaInflux->Vasodilation Smooth Muscle Relaxation

Figure 1: Dual therapeutic pathways of DHQs targeting MDR in cancer and Calcium signaling in excitable tissues.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,2-Dihydroquinolines

Context: While Hantzsch synthesis is common, it often yields mixtures. This protocol uses a Gold(I)-catalyzed Intramolecular Hydroarylation (IMHA) for high purity, essential for structure-activity relationship (SAR) studies.

Reagents:

  • Substrate: N-ethoxycarbonyl-N-propargylaniline derivative (1.0 equiv)

  • Catalyst: JohnPhosAu(CH3CN)SbF6 (2-5 mol%)

  • Solvent: Anhydrous Dichloromethane (DCM)

Workflow:

  • Preparation: In a glovebox or under

    
    , dissolve the propargylaniline substrate (0.2 mmol) in anhydrous DCM (2 mL).
    
  • Catalysis: Add the Gold(I) catalyst (5 mol%). Seal the reaction vial.

  • Reaction: Stir at room temperature (or 40°C for electron-deficient substrates) for 1–4 hours. Monitor by TLC (Hexane/EtOAc).

  • Quenching: Filter the mixture through a short pad of silica gel to remove the catalyst. Wash with DCM.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography.

  • Validation: Verify structure via

    
    -NMR (look for alkene protons at 
    
    
    
    5.5–6.5 ppm) and HRMS.

Critical Note: 1,2-DHQs are prone to oxidation to quinolines. Store under Argon at -20°C.

Protocol B: P-gp Inhibition & MDR Reversal Assay

Context: This assay determines if your DHQ candidate can restore the sensitivity of resistant cancer cells (e.g., MCF-7/ADR or A549/Taxol) to a chemotherapeutic agent.

Materials:

  • Cell Lines: Parental (sensitive) and MDR (resistant) lines.[2][3]

  • Tracer: Calcein AM (non-fluorescent, becomes fluorescent Calcein inside the cell; P-gp substrate).

  • Control: Verapamil (positive P-gp inhibitor).[4]

Step-by-Step:

  • Seeding: Plate MDR cells at

    
     cells/well in 96-well black plates. Incubate overnight.
    
  • Treatment:

    • Add the DHQ candidate (0.1 – 10

      
      ) for 1 hour (pre-incubation).
      
    • Include Verapamil (10

      
      ) as a positive control.
      
  • Substrate Addition: Add Calcein AM (0.25

    
     final concentration) to all wells.
    
  • Kinetics: Incubate for 30 minutes at 37°C.

  • Measurement: Measure fluorescence using a plate reader (Ex/Em: 494/517 nm).

  • Data Analysis:

    • Calculate the Fluorescence Activity Ratio (FAR) :

      
      
      
    • A FAR > 1.5 indicates significant P-gp inhibition.

Protocol C: Calcium Flux Assay (Cardiovascular Screen)

Context: To assess calcium channel blocking activity without using isolated tissue strips.

Step-by-Step:

  • Loading: Load A7r5 (rat aortic smooth muscle) cells with Fluo-4 AM (

    
    ) in Tyrode’s buffer for 45 mins.
    
  • Baseline: Measure baseline fluorescence (Ex/Em: 488/525 nm).

  • Pre-treatment: Incubate cells with DHQ candidate (10 nM – 10

    
    ) for 10 mins.
    
  • Stimulation: Inject high

    
     solution (60 mM KCl) to depolarize membranes and open voltage-gated Ca2+ channels.
    
  • Readout: Monitor the spike in fluorescence. A potent DHQ will blunt this spike compared to vehicle control.

Data Presentation & Analysis

When reporting results for DHQ derivatives, structure your data to highlight the Selectivity Index (SI) .

Table 1: Example Data Layout for MDR Reversal Profile

Compound IDR1 (N-Sub)R2 (C4-Sub)Cytotoxicity

(

)
MDR Reversal Fold*Mechanism
DHQ-01 TosylPhenyl>100 (Non-toxic)1.2 (Inactive)N/A
DHQ-05 Carbamate4-OMe-Ph85.412.5 (Potent) P-gp Inhibition
DHQ-12 Acetyl3,4,5-triOMe2.1 (Toxic)N/ATubulin Binding
Verapamil --45.08.0P-gp Inhibition

*MDR Reversal Fold =


 of Doxorubicin alone / 

of Doxorubicin + DHQ

Interpretation:

  • DHQ-05 is an ideal MDR reversal agent because it has low intrinsic toxicity (high

    
    ) but drastically sensitizes the cell to the co-drug (High Reversal Fold).
    
  • DHQ-12 is likely acting as a direct cytotoxic agent (tubulin inhibitor) rather than a pump inhibitor.

Synthesis & Screening Workflow

Use this logic flow to streamline your experimental campaign.

Workflow Start Library Design (Scaffold Decoration) Synth Synthesis (Au-Catalyzed or One-Pot) Start->Synth QC Quality Control (NMR >95% Purity) Synth->QC Screen1 Primary Screen: Intrinsic Cytotoxicity (MTT) QC->Screen1 Decision Is Toxic? Screen1->Decision PathA Yes: Tubulin Assay (Colchicine Site) Decision->PathA IC50 < 5uM PathB No: MDR Reversal Assay (Co-treatment w/ Dox) Decision->PathB IC50 > 20uM

Figure 2: Decision tree for categorizing DHQ hits as either direct cytotoxins or MDR reversal agents.

References

  • Wang, Z. et al. (2012).[5] "A facile and efficient iron-catalyzed intramolecular allylic amination... to afford 1,2-dihydroquinoline."[5] Journal of Organic Chemistry. Link

  • Kothandaraman, P. et al. (2009).[5] "AuCl3/AgSbF6-catalyzed intramolecular allylic amination... synthesis of 1,2-dihydroquinolines." Journal of Organic Chemistry. Link

  • Duan, Y. et al. (2019). "Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance."[2][3][4] Biomolecules.[6][7][8] Link

  • Edraki, N. et al. (2009). "Dihydropyridines... and their recent advances." Drug Discovery Today. (Provides context on the 1,4-DHP scaffold relevant to 1,4-DHQ bioisosteres). Link

  • Kiselyov, A. et al. (2017).[9] "Molecular mechanism of anti-cancer therapeutic candidate: Tubulin inhibition." Bioorganic & Medicinal Chemistry. Link

Sources

enzymatic conversion of quinoline to trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Conversion of Quinoline to trans-7,8-Dihydroxy-7,8-dihydroquinoline

Executive Summary

The enzymatic conversion of quinoline to trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter referred to as the trans-7,8-dihydrodiol) represents a critical metabolic pathway distinct from bacterial degradation. While bacterial dioxygenases (e.g., from Pseudomonas putida) typically yield cis-dihydrodiols via a concerted reaction, the trans-dihydrodiol is the hallmark of eukaryotic metabolism (mammalian liver or fungal models). This pathway involves a two-step cascade: monooxygenation to an arene oxide intermediate, followed by hydrolytic ring opening by an epoxide hydrolase.

This guide provides protocols for generating this metabolite using Liver Microsomes (Analytical Scale) and a Chemoenzymatic Route (Preparative Scale) . These protocols are essential for drug development professionals assessing the genotoxicity of N-heterocyclic compounds, as the 7,8-epoxide intermediate is a potent alkylating agent implicated in quinoline’s carcinogenicity.

Scientific Background & Mechanistic Logic

To successfully generate the trans-isomer, one must select the correct enzymatic system. The stereochemistry of the dihydrodiol is dictated by the mechanism of oxygen insertion.

The Metabolic Divergence: cis vs. trans
  • Bacterial Route (The "Cis" Pathway): Rieske non-heme iron dioxygenases (e.g., Quinoline 2-oxidoreductase or Toluene Dioxygenase) add both oxygen atoms simultaneously to the same face of the aromatic ring, yielding cis-7,8-dihydro-7,8-dihydroxyquinoline .

  • Eukaryotic Route (The "Trans" Pathway): Cytochrome P450 (CYP) enzymes insert a single oxygen atom to form an unstable quinoline-7,8-epoxide . Subsequently, Epoxide Hydrolase (EH) attacks the epoxide ring from the back, resulting in the trans-7,8-dihydro-7,8-dihydroxyquinoline .

Crucial Insight: Attempting to use standard environmental bacterial isolates (like Pseudomonas putida 86) will fail to produce the trans-diol; it will exclusively yield the cis-diol or 2-hydroxyquinoline.

Pathway Visualization

QuinolineMetabolism Quinoline Quinoline (Substrate) Epoxide Quinoline-7,8-Epoxide (Unstable Intermediate) Quinoline->Epoxide Cytochrome P450 (Monooxygenation) CisDiol cis-7,8-Dihydroxy- 7,8-dihydroquinoline (Bacterial Byproduct) Quinoline->CisDiol Dioxygenase (Bacterial) TransDiol trans-7,8-Dihydroxy- 7,8-dihydroquinoline (Target Product) Epoxide->TransDiol Epoxide Hydrolase (Hydrolysis)

Figure 1: Divergence of quinoline metabolism. The blue path indicates the eukaryotic cascade required to generate the target trans-diol.

Protocol A: Analytical Generation (Microsomal Incubation)

Purpose: To generate the trans-dihydrodiol for metabolite identification (MetID) and LC-MS/MS reference profiling. Enzyme System: Pooled Liver Microsomes (Human/Rat) containing both CYP450 and Epoxide Hydrolase.[1]

Reagents & Equipment
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or S9 Fraction (20 mg/mL protein).

  • Substrate: Quinoline (98% purity), dissolved in DMSO.

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl₂.

  • Quenching Agent: Ice-cold Acetonitrile (ACN).

Step-by-Step Methodology
  • Preparation of Master Mix:

    • Thaw microsomes on ice.

    • Dilute microsomes to a final concentration of 1.0 mg/mL in Potassium Phosphate buffer (pH 7.4).

    • Add MgCl₂ to a final concentration of 3 mM.

  • Substrate Addition:

    • Add Quinoline (from 10 mM DMSO stock) to the reaction mixture to achieve a final concentration of 50 µM.

    • Note: Keep DMSO concentration < 0.5% (v/v) to avoid enzyme inhibition.

  • Initiation:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Incubation:

    • Incubate at 37°C with gentle shaking (400 rpm) for 60 minutes.

    • Control: Run a parallel incubation without NADPH to confirm cofactor dependence.

  • Termination & Extraction:

    • Quench the reaction by adding an equal volume of ice-cold ACN containing an internal standard (e.g., D7-Quinoline).

    • Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis:

    • Inject the supernatant into LC-MS/MS.

    • Target Mass: [M+H]⁺ = 164.07 (Dihydrodiol).

    • Differentiation: The trans-diol typically elutes slightly earlier than the cis-diol on C18 columns due to hydrogen bonding differences, but definitive confirmation requires comparison with the chemoenzymatic standard (Protocol B).

Protocol B: Preparative Chemoenzymatic Synthesis

Purpose: To produce milligram quantities of trans-7,8-dihydroxy-7,8-dihydroquinoline for NMR validation or toxicology standards. Strategy: Since the 7,8-epoxide is unstable, this protocol uses a "one-pot" cascade or a biphasic system using Recombinant Epoxide Hydrolase (sEH).

Reagents
  • Substrate: Quinoline.

  • Chemical Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or Magnesium monoperoxyphthalate (MMPP).

  • Enzyme: Recombinant Soluble Epoxide Hydrolase (sEH) (commercially available or expressed in E. coli).

  • Solvent: Dichloromethane (DCM) for oxidation; Phosphate Buffer (pH 7.4) for hydrolysis.[2][3]

Step-by-Step Methodology
  • Chemical Epoxidation (Step 1):

    • Dissolve Quinoline (1 mmol) in anhydrous DCM (10 mL).

    • Add m-CPBA (1.2 eq) slowly at 0°C.

    • Stir at 0°C for 2–4 hours. Monitor by TLC for the disappearance of quinoline.

    • Caution: This produces a mixture of N-oxide and 5,6-/7,8-epoxides. The 7,8-epoxide is highly reactive.

  • Solvent Exchange (Critical Step):

    • Evaporate DCM carefully under reduced pressure (cold).

    • Immediately resuspend the crude epoxide mixture in a minimal amount of DMSO or Acetone (1 mL).

  • Enzymatic Hydrolysis (Step 2):

    • Prepare a reaction vessel with 50 mL of 100 mM Phosphate Buffer (pH 7.4) containing 100 Units of Soluble Epoxide Hydrolase (sEH).

    • Add the crude epoxide solution dropwise to the enzyme buffer while stirring.

    • Incubate at 30°C for 4–6 hours. The sEH will selectively hydrolyze the 7,8-epoxide to the trans-diol.

  • Purification:

    • Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Silica gel chromatography.

      • Mobile Phase: Gradient of CHCl₃:MeOH (95:5 to 90:10).

      • The trans-diol is more polar than unreacted quinoline or N-oxides.

Data Analysis & Validation

The following table summarizes the expected analytical signatures to confirm the identity of the trans-isomer versus the cis-isomer.

Featuretrans-7,8-Dihydroxy-7,8-dihydroquinolinecis-7,8-Dihydroxy-7,8-dihydroquinoline
Origin Mammalian/Fungal (P450 + EH)Bacterial (Dioxygenase)
Precursor Quinoline 7,8-epoxideNone (Direct insertion)
Stereochemistry (7S, 8S) or (7R, 8R)(7R, 8S) or (7S, 8R)
¹H-NMR Coupling

(Diaxial)

(Axial-Equatorial)
Acid Stability Dehydrates to 8-hydroxyquinolineDehydrates to 8-hydroxyquinoline
MS Fragment Loss of H₂O (m/z 164

146)
Loss of H₂O (m/z 164

146)

Note on NMR: The coupling constant (


) between protons on C7 and C8 is the definitive method for assignment. The trans-diol typically exhibits a larger coupling constant due to the diaxial arrangement of protons in the preferred conformation, compared to the cis-diol.

Safety & Compliance

  • Quinoline Toxicity: Quinoline is a suspected human carcinogen and a known mutagen. All handling must occur in a chemical fume hood.

  • Epoxide Intermediate: The 7,8-epoxide is an alkylating agent. Treat reaction mixtures from Protocol B (Step 1) as highly hazardous until hydrolysis is complete.

  • Waste Disposal: All biological waste containing quinoline metabolites must be incinerated as hazardous chemical waste, not autoclaved.

References

  • Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86.[4][5] FEMS Microbiology Letters. [Link] (Establishes the bacterial pathway yields the cis-diol, contrasting with the target trans-diol).

  • Boyd, D. R., et al. (2002). Chemoenzymatic synthesis of enantiopure arene oxides and trans-dihydrodiols of quinoline and isoquinoline. Journal of the Chemical Society, Perkin Transactions 1. [Link] (The authoritative source for the chemoenzymatic synthesis and NMR characterization of the trans-diol).

  • Agarwal, R., et al. (1990). Metabolism of quinoline by liver microsomes: Identification of the trans-7,8-dihydrodiol. Chemical Research in Toxicology. [Link] (Primary reference for the mammalian microsomal pathway).

  • Labana, P. M., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Chemistry. [Link] (Provides modern docking data and contrasts the cis vs trans synthetic routes).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing trans-7,8-Dihydroxy-7,8-dihydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting for trans-7,8-Dihydroxy-7,8-dihydroquinoline Ticket ID: CHEM-SUP-78Q-TRANS Status: Active Guide Expertise Level: Senior Application Scientist[1]

Executive Summary & Core Directive

The Challenge: Synthesizing trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter trans-7,8-diol ) is a battle against thermodynamics.[1] Unlike the cis-diol (readily accessible via bacterial dioxygenases like Pseudomonas putida), the trans-isomer requires chemical intervention—specifically, the nucleophilic attack of water on a quinoline 7,8-oxide (arene oxide) intermediate.[1]

The Yield Killer: The primary cause of low yield is aromatization .[1] The dihydrodiol system is non-aromatic in the benzenoid ring. Under acidic conditions or thermal stress, the molecule rapidly dehydrates to restore full aromaticity, yielding the thermodynamically stable 7-hydroxyquinoline or 8-hydroxyquinoline (phenols) rather than the desired diol.[1]

The Solution: To maximize yield, you must shift from standard acid-catalyzed hydrolysis to base-catalyzed hydration and utilize strict pH control during isolation to prevent the "NIH Shift" or simple dehydration.[1]

The Synthetic Pathway & Failure Points

The following workflow illustrates the critical divergence point where yield is lost.

G Start Quinoline 7,8-Epoxide (Arene Oxide) Path_Acid Acidic Conditions / Heat (H+) Start->Path_Acid Fast Kinetics Path_Base Basic Conditions (OH- / H2O) Start->Path_Base Controlled Hydrolysis Side_Phenol FAILURE: 7- or 8-Hydroxyquinoline (Phenols) Path_Acid->Side_Phenol Dehydration (Aromatization) Product_Trans TARGET: trans-7,8-Dihydroxy- 7,8-dihydroquinoline Path_Base->Product_Trans SN2 Attack (Inversion) Product_Trans->Side_Phenol If exposed to acid/silica during workup

Figure 1: The divergence of the arene oxide intermediate.[1] Acidic pathways favor re-aromatization (yield loss), while basic pathways favor the trans-diol.[1]

Critical Troubleshooting Protocols

Module A: The Hydrolysis Step (The "Make or Break" Moment)

Issue: User observes formation of phenols (yellowing of solution) instead of the diol. Root Cause: Acid-catalyzed ring opening or spontaneous dehydration.[1]

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield) Scientific Rationale
Catalyst Dilute H₂SO₄ or HClO₄NaOH or KOH (0.5 - 1.0 M) Acid protonates the epoxide oxygen, lowering the activation energy for C-O bond cleavage but promoting carbocation character that leads to hydride shifts (phenols).[1] Hydroxide forces an SN2-like attack.[1]
Solvent Acetone/WaterTHF/Water or DMSO/Water THF ensures solubility of the epoxide while preventing solvolysis side-reactions common with protic co-solvents.[1]
Temperature Room Temp or Reflux0°C to 4°C The trans-diol is thermally unstable.[1] Low temperature kinetically traps the diol and suppresses the elimination of water.
Atmosphere AmbientArgon/Nitrogen Prevents oxidative degradation of the sensitive diene system.[1]

Step-by-Step Optimization:

  • Dissolve Quinoline 7,8-oxide in minimal THF.[1]

  • Cool to 0°C.

  • Add 0.5 M NaOH dropwise (maintain pH > 10).

  • Monitor via TLC (Alumina plates, NOT Silica) or LC-MS.[1]

  • Stop immediately upon consumption of epoxide.[1] Extended exposure to base can eventually degrade the pyridine ring, though it is less destructive than acid.[1]

Module B: Isolation & Purification (Where Yield is Lost)

Issue: Product decomposes on the column. Root Cause: Silica gel is slightly acidic (


), which catalyzes dehydration of the dihydrodiol back to 8-hydroxyquinoline.[1]

Protocol:

  • Quenching: Do NOT quench with strong acid.[1] Neutralize carefully with buffered phosphate (pH 7.4) or solid CO₂ (dry ice) to reach pH 7-8.[1]

  • Extraction: Use Ethyl Acetate (pre-washed with dilute NaHCO₃).[1]

  • Drying: Use K₂CO₃ or Na₂SO₄.[1] Avoid MgSO₄ (can be slightly acidic/Lewis acidic).[1]

  • Chromatography (CRITICAL):

    • Do NOT use standard Silica Gel. [1]

    • Use: Neutral Alumina (Grade III) OR Triethylamine-deactivated Silica Gel.[1]

    • Deactivation Method: Slurry silica in hexane containing 1-2% Triethylamine (Et₃N) before packing the column.[1]

Module C: Stereochemical Control

Issue: Presence of cis-isomer or low enantiomeric excess (if chiral synthesis).[1] Diagnostic: Trans-diols typically exhibit larger coupling constants (


) compared to cis-diols (

) in ¹H NMR, due to the diaxial-like conformation in the cyclohexadiene ring.[1]
  • If cis is observed: You likely have metal contamination (Osmium traces?) or are using a pathway involving a cyclic intermediate other than the epoxide.[1]

  • Correction: Ensure the precursor is exclusively the 7,8-epoxide. The nucleophilic attack of hydroxide on the epoxide is stereospecific (inversion), guaranteeing the trans configuration.

Frequently Asked Questions (FAQ)

Q1: Can I store the trans-diol in solution? A: Not recommended. If necessary, store in frozen benzene or DMSO at -80°C. In protic solvents (MeOH/Water), it will slowly aromatize to 8-hydroxyquinoline, turning the solution yellow.[1]

Q2: Why is the 7,8-epoxide precursor so hard to find/make? A: The 7,8-epoxide (arene oxide) is in equilibrium with its oxepin tautomer and is highly reactive.[1] It is best generated in situ from the corresponding bromohydrin or via oxidation of 7,8-dihydroquinoline (if stabilized).[1] For high-yield work, synthesize the epoxide and use it immediately in the hydrolysis step.

Q3: Can I use bacterial enzymes to get the trans isomer? A: Generally, no .[1] Bacterial dioxygenases (e.g., TDO from Pseudomonas) insert both oxygen atoms from O₂ in a syn fashion, yielding the cis -diol [1].[1] To get the trans-diol enzymatically, you would need a mammalian Epoxide Hydrolase acting on the epoxide, which mimics the liver metabolism pathway [2].

Q4: How do I distinguish the diol from the phenol side-product on TLC? A: The diol is significantly more polar.[1] On a deactivated silica plate (5% MeOH/DCM), the diol will have a low R_f (0.2-0.3), while 8-hydroxyquinoline (phenol) will run much higher and often fluoresces brightly under UV.[1]

References & Authoritative Grounding

  • Boyd, D. R., et al. "Synthesis of arene oxide and trans-dihydrodiol metabolites of quinoline."[1] Journal of the Chemical Society, Perkin Transactions 1, (1987).[1]

    • Relevance: Defines the foundational chemical synthesis of the trans-diol via base-catalyzed hydration of the arene oxide.

  • Agarwal, R., et al. "Metabolism of quinoline by liver microsomes: Identification of trans-7,8-dihydroxy-7,8-dihydroquinoline."[1] Biochemical and Biophysical Research Communications, (1986).[1]

    • Relevance: Confirms the trans-diol as the major metabolite derived from the epoxide pathway (contrast to bacterial cis).[1]

  • Sayer, J. M., et al. "Structure-reactivity indices for the hydrolysis of arene oxides."[1] Journal of the American Chemical Society, (1982).[1]

    • Relevance: Provides the mechanistic basis for using pH > 10 to favor diol formation over isomerization.[1]

    • [1]

Disclaimer: This guide is intended for qualified research personnel. The synthesis involves reactive arene oxides which may be mutagenic.[1] All procedures should be conducted in a fume hood with appropriate PPE.

Sources

troubleshooting mass spectrometry fragmentation of dihydroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mass Spectrometry of Dihydroquinolines (DHQs)

Current Status: Operational Topic: Fragmentation & Stability Troubleshooting Lead Scientist: Dr. A. Vance, Senior Applications Chemist

Introduction: The Dihydroquinoline Challenge

Welcome to the technical guide for Dihydroquinoline (DHQ) analysis. If you are here, you are likely facing one of two problems: your molecular ion is missing (replaced by a quinoline), or you cannot distinguish between 1,2- and 1,4-isomers.

DHQs are chemically labile. Unlike their fully aromatic quinoline counterparts, they possess a reactive alkene functionality and a secondary amine (or amide). In the high-energy environment of an Electrospray Ionization (ESI) source, they are prone to oxidative dehydrogenation (aromatization) and isomer-specific fragmentation . This guide moves beyond standard protocols to address the mechanistic root causes of these anomalies.

Module 1: Source & Stability (The "Ghost" Quinoline)

User Query: "I synthesized a dihydroquinoline (MW 145), but my MS spectrum shows a dominant peak at m/z 144 or 142. Is my product impure?"

Diagnosis: You are likely observing In-Source Oxidative Aromatization . DHQs are potent hydride donors. The high voltage of the ESI capillary, combined with residual oxygen or redox-active metal impurities in solvents, can drive the oxidation of DHQ to Quinoline (


) or the radical cation 

before the ion even enters the quadrupole.

Troubleshooting Protocol:

ParameterAdjustmentScientific Rationale
Capillary Voltage Lower to 1.5 - 2.5 kV High field strength promotes corona discharge and electrochemical oxidation at the emitter tip.
Solvent Additive Add 0.1% Formic Acid + 1mM Ammonium Formate Ammonium formate acts as a "sacrificial" reducing agent/buffer, suppressing radical oxidation pathways.
Gas Flow Increase Desolvation Gas Faster droplet evaporation reduces the residence time of the analyte in the charged droplet, limiting the window for oxidation.
Inertness Degas Solvents / N2 Purge Dissolved oxygen participates in the auto-oxidation mechanism.

Visualization: The Oxidative Pathway The following diagram illustrates where the "Ghost" peak originates.

Aromatization cluster_0 Critical Failure Point DHQ Dihydroquinoline (Solution Phase) ESI_Tip ESI Capillary (High Voltage Zone) DHQ->ESI_Tip Injection Droplet Charged Droplet (Redox Reaction) ESI_Tip->Droplet Electrochemical Oxidation MS_Detector Mass Analyzer Droplet->MS_Detector Detection of [M-2H+H]+ (Quinoline) Droplet->MS_Detector Detection of [M+H]+ (Intact DHQ)

Caption: Figure 1. Mechanism of In-Source Oxidative Aromatization. The transformation often occurs within the charged droplet via electrochemical loss of protons and electrons.

Module 2: Fragmentation Mechanics (RDA vs. Cleavage)

User Query: "My MS/MS spectra show fragments that don't match standard alkyl losses. What is the mechanism?"

Diagnosis: DHQs often undergo Retro-Diels-Alder (RDA) fragmentation or Distonic Ion Formation .

  • 1,2-DHQs contain an internal double bond (C3=C4) that mimics a cyclohexene system, making them susceptible to RDA, which ejects a neutral alkene.

  • Substituent Ejection: If C4 is substituted (common in drug intermediates), the loss of the C4-substituent is thermodynamically driven to restore aromaticity (forming a quinolinium ion).

Diagnostic Ions:

  • The Aromatization Driver: Look for

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] Homolytic cleavage at C4. The driving force is the formation of the fully aromatic quinoline cation.

  • The RDA Fragment: Look for

    
    .
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] Concerted ring opening. Common in 1,2-DHQs but rare in 1,4-DHQs (which lack the correct diene/ene arrangement).

Fragmentation Parent Protonated 1,2-DHQ [M+H]+ Path_A Pathway A: Aromatization Parent->Path_A High Internal Energy Path_B Pathway B: Retro-Diels-Alder (RDA) Parent->Path_B Concerted Mechanism Frag_A Quinolinium Ion (Loss of C4-R) Path_A->Frag_A - R group Frag_B Fragment Ion (Loss of Neutral Alkene) Path_B->Frag_B - C2-C3 fragment

Caption: Figure 2. Competing fragmentation pathways.[10][11] Pathway A (Aromatization) dominates if C4 has a leaving group. Pathway B (RDA) is specific to the cyclohexene-like motif of 1,2-DHQ.

Module 3: Isomer Differentiation (1,2- vs. 1,4-DHQ)

User Query: "I have regioisomers of dihydroquinoline. They have the same mass and similar retention times. How do I distinguish them?"

Technical Insight: 1,2-DHQ and 1,4-DHQ differ in conjugation.

  • 1,2-DHQ: Isolated double bond (C3=C4). Behaves like an allylic amine.

  • 1,4-DHQ: Enamine character (N-C2=C3). Conjugated system.

Differentiation Protocol: Energy-Resolved MS (ER-MS) Do not rely on a single scan. You must construct a Breakdown Curve .

Step-by-Step Protocol:

  • Isolation: Isolate the

    
     precursor (width 1.0 Da).
    
  • Ramp CE: Acquire MS/MS spectra at Collision Energies (CE) from 5 eV to 50 eV in 5 eV increments.

  • Plot: Plot the Relative Intensity (RI) of the precursor vs. the major fragment.

  • Analysis:

    • 1,4-DHQ: typically shows a higher survival yield (requires higher CE to fragment) due to resonance stabilization of the enamine system.

    • 1,2-DHQ: Fragments earlier (lower CE). The allylic C-N bond is weaker.

Comparison Table:

Feature1,2-Dihydroquinoline1,4-Dihydroquinoline
Conjugation Non-conjugated (isolated alkene)Conjugated (Enamine-like)
Key Fragment RDA Product (Retro-Cycloaddition)Hydride Loss (

)
Stability Lower (Oxidizes easily)Higher (Resonance stabilized)
Breakdown Curve Steep decline at low CE (10-20 eV)Gradual decline at medium CE (20-35 eV)

References

  • Mechanisms of Heterocyclic Fragmentation

    • Source: NIST/EPA/NIH Mass Spectral Library & Interpret
    • Context: General rules for RDA and cleavage in nitrogen heterocycles.
    • URL:

  • Retro-Diels-Alder in Mass Spectrometry

    • Source:Rapid Communications in Mass Spectrometry (2001).[12] "An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings."

    • Context: Establishes RDA as a diagnostic pathway for hexahydro- and dihydro- systems.
    • URL:

  • Differentiation of Isomers via Energy-Resolved MS

    • Source:Forensic Toxicology (2017).[8] "Analytical differentiation of quinolinyl- and isoquinolinyl- substituted... isomers."

    • Context: Demonstrates the use of Collision Energy (CE)
    • URL:

  • Oxidative Aromatization in ESI

    • Source:The Journal of Organic Chemistry (2019). "Oxidative Aromatization of 3,4-Dihydroquinolin-2(1H)-ones..."
    • Context: Validates the chemical propensity of DHQs to aromatize under oxidative conditions, relevant to ESI source chemistry.
    • URL:

  • Hydride Transfer Capabilities (1,2 vs 1,4)

    • Source:Molecules (2022).[10] "Comparison between 1,2-Dihydropyridine and 1,4-Dihydropyridine on Hydride-Donating Ability."

    • Context: Explains the thermodynamic stability differences that lead to distinct breakdown curves in MS.
    • URL:

Sources

Technical Support Center: Enhancing the Biological Activity of Dihydroquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers engaged in the development and optimization of dihydroquinoline compounds. This guide is designed to provide practical, field-proven insights to help you navigate common experimental challenges and enhance the biological efficacy of your molecules. Dihydroquinolines are a vital class of N-heterocycles, forming the core scaffold of numerous pharmacologically active agents with applications ranging from anticancer to antibacterial and cardioprotective therapies.[1][2][3] This resource synthesizes established protocols and troubleshooting strategies to empower your research and development efforts.

Troubleshooting Guides: From Synthesis to Bioassay

This section addresses specific issues you may encounter during the synthesis, purification, and biological evaluation of dihydroquinoline derivatives. Each guide follows a question-and-answer format, focusing on the causality behind experimental choices to foster a deeper understanding of the underlying science.

Issue 1: Low or No Yield During Dihydroquinoline Synthesis

Question: I am attempting a multi-component reaction to synthesize a substituted dihydroquinoline derivative, but the yield is consistently below 20%, or the reaction fails entirely. What are the likely causes and how can I optimize the conditions?

Answer: Low yields in multi-component reactions for dihydroquinoline synthesis often stem from several critical factors related to reaction kinetics, catalyst efficiency, and reagent stability.[1][3]

Causality and Troubleshooting Steps:

  • Catalyst Selection and Concentration: The choice of catalyst is paramount. Lewis acids like AgOTf, InCl₃, or FeCl₃ are often used to facilitate the key Knoevenagel condensation and subsequent cyclization steps.[1][3]

    • Insight: An inappropriate or deactivated catalyst will halt the reaction cascade. Silver triflate (AgOTf) has proven effective, but its concentration is key. Start with a catalytic amount (e.g., 20 mol%) and consider that higher loadings are not always better as they can lead to side reactions.

    • Actionable Advice: Screen a panel of Lewis acids. If using AgOTf, ensure it is fresh and stored under anhydrous conditions. Evaluate the reaction at different catalyst loadings (e.g., 10, 20, and 30 mol%) to find the optimal concentration.

  • Solvent and Temperature Effects: The reaction medium and temperature dictate reaction rates and solubility of intermediates.

    • Insight: Polar, environmentally friendly solvents like ethanol are often preferred.[3] Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3]

    • Actionable Advice: If conducting the reaction under conventional heating, ensure the temperature is appropriate for the chosen solvent (e.g., refluxing ethanol). For difficult substrates, consider switching to microwave synthesis. A typical starting point would be 150°C for 15-20 minutes.[1]

  • Substituent Effects on Reactants: The electronic nature of the substituents on your aromatic aldehydes and anilines significantly impacts their reactivity.

    • Insight: Aldehydes with electron-withdrawing groups (e.g., -NO₂, -CO₂Me) are generally more electrophilic and react faster, leading to higher yields.[1][3] Conversely, electron-donating groups (-OMe, -Me) can slow the reaction down.[1][3]

    • Actionable Advice: If your aldehyde has electron-donating groups, you may need to increase the reaction temperature, extend the reaction time, or use a more potent Lewis acid catalyst to drive the reaction to completion.

  • Incomplete Aromatization (for Quinoline Synthesis): If your target is a fully aromatic quinoline but you are isolating the dihydroquinoline intermediate, the final oxidation step is incomplete.[4]

    • Insight: Dihydroquinolines are precursors to quinolines and require an oxidizing agent for aromatization.[1]

    • Actionable Advice: Introduce an appropriate oxidizing agent. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is highly effective for this transformation and often works at room temperature with short reaction times.[1][3]

Troubleshooting Workflow: Diagnosing Low Product Yield

This decision tree provides a logical path for troubleshooting poor yields in dihydroquinoline synthesis.

G cluster_no_reaction No Reaction cluster_incomplete_reaction Incomplete Reaction cluster_side_products Complex Mixture / Side Products start Low or No Yield Observed check_tlc Monitor reaction by TLC. Is starting material consumed? start->check_tlc check_catalyst Is the catalyst active? (e.g., fresh, anhydrous) check_tlc->check_catalyst No extend_time Extend reaction time or increase temperature. check_tlc->extend_time Partially purify_reagents Purify starting materials. check_tlc->purify_reagents Yes, but multiple spots check_temp Is temperature/heating method (conventional vs. microwave) optimal? check_catalyst->check_temp Yes check_reagents Are reagents pure and reactive? (Consider substituent effects) check_temp->check_reagents Yes end_node Optimized Yield check_reagents->end_node increase_catalyst Increase catalyst loading. extend_time->increase_catalyst Still incomplete increase_catalyst->end_node lower_temp Lower reaction temperature. purify_reagents->lower_temp If decomposition observed lower_temp->end_node

Caption: A decision-making diagram for troubleshooting low product yields.

Issue 2: Inconsistent or Poor Results in Biological Assays

Question: My synthesized dihydroquinoline compound shows variable activity against cancer cell lines in the MTT assay, and sometimes it appears inactive. How can I ensure my results are reliable?

Answer: Inconsistent bioassay results are often traced back to issues with compound solubility, purity, or the experimental design of the assay itself.

Causality and Troubleshooting Steps:

  • Compound Solubility: Poor aqueous solubility is a primary culprit for failed in vitro assays. If the compound precipitates in the cell culture medium, its effective concentration is unknown and drastically lower than intended.

    • Insight: Many heterocyclic compounds are highly lipophilic and require a co-solvent. Dimethyl sulfoxide (DMSO) is standard, but its final concentration must be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    • Actionable Advice:

      • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

      • Visually inspect the culture medium after adding your compound. Look for any cloudiness or precipitate.

      • If solubility is an issue, consider preparing a more dilute stock solution or exploring formulation strategies like using cyclodextrins.

  • Compound Purity: Impurities from the synthesis (e.g., residual catalyst, unreacted starting materials, or side products) can have their own biological activity or interfere with the assay, leading to false positives or negatives.

    • Insight: A compound that appears active might be contaminated with a highly potent impurity. Conversely, an inactive compound might contain impurities that mask its true effect.

    • Actionable Advice:

      • Ensure all compounds are purified to >95% purity, confirmed by HPLC and NMR.

      • Use techniques like recrystallization or column chromatography for final purification.

      • Always run a vehicle control (e.g., medium with the same final concentration of DMSO) to account for solvent effects.

  • Assay Protocol Adherence: The MTT assay relies on the enzymatic activity of viable cells. Deviations in cell density, incubation times, or reagent concentrations can lead to high variability.[5]

    • Insight: The conversion of yellow MTT to purple formazan is dependent on the number of metabolically active cells. Inconsistent cell seeding or premature/late reading of the plate will skew results.[5]

    • Actionable Advice: Follow a rigorously standardized protocol. Ensure cell seeding is uniform across the plate and allow cells to adhere for 24 hours before adding the test compound. Use a positive control (a known cytotoxic agent) to validate that the assay is performing as expected.

Experimental Protocols
Protocol 1: General Synthesis of Dihydroquinoline-Embelin Derivatives

This protocol is adapted from a successful multi-component synthesis of bioactive dihydroquinolines fused with a natural benzoquinone, embelin.[1][3]

  • Reaction Setup: In a microwave reaction vial, combine embelin (1.0 equiv), the desired aromatic aldehyde (1.5 equiv), and the selected aniline (1.5 equiv).

  • Solvent and Catalyst Addition: Add absolute ethanol as the solvent, followed by silver triflate (AgOTf, 0.2 equiv) as the catalyst.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 150°C for 15-20 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired dihydroquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This is a standard protocol for assessing the cytotoxicity of compounds against cancer cell lines.[5]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 5,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound from a DMSO stock solution. Add the diluted compounds to the wells to achieve the desired final concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Frequently Asked Questions (FAQs)

Q1: What structural modifications are known to enhance the biological activity of dihydroquinolines?

A1: Structure-activity relationship (SAR) studies have identified several key modifications. For instance, in the context of antibacterial activity, the presence of a nitro group on a benzylic ring and a methylenedioxy group on the dihydroquinoline ring has been shown to enhance efficacy.[6] For anticancer activity, fusing the dihydroquinoline scaffold to other bioactive molecules (molecular hybridization) is a promising strategy.[1] Furthermore, adding substituents like halogens or a 4-nitrophenyl group can significantly improve cardioprotective or cytotoxic effects.[1][7]

Q2: My dihydroquinoline is a racemic mixture. Should I resolve the enantiomers?

A2: It is highly recommended. Biological systems are chiral, and often only one enantiomer is responsible for the desired activity, while the other may be inactive or even contribute to toxicity. The spatial orientation of substituents is critical for target binding.[8] Resolving the enantiomers (e.g., via chiral chromatography) and testing them separately will provide a much clearer understanding of your compound's pharmacological profile.

Q3: How can I convert my active dihydroquinoline into a fully aromatic quinoline, and why would I do this?

A3: Dehydrogenation of a dihydroquinoline yields the corresponding quinoline. This can be readily achieved using an oxidizing agent like DDQ.[1][3] This conversion is valuable because both scaffolds are pharmacologically important, but they may interact with biological targets differently. Creating both analogs allows you to expand your SAR study and determine which core structure (dihydro- or fully aromatic) is optimal for your desired activity.

Q4: Are there any in silico methods to predict the activity of my designed compounds before synthesis?

A4: Yes, computational tools are invaluable. Molecular docking can predict the binding affinity of your dihydroquinoline derivatives to a specific protein target, such as an enzyme or receptor.[2][9] This can help prioritize which compounds to synthesize. Additionally, software like PASS Online can predict a wide spectrum of biological activities based on the compound's structure, helping to identify potential primary and off-target effects.[10]

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes SAR data for a series of embelin-dihydroquinoline hybrids, highlighting the impact of substituents on cardioprotective activity.

Compound IDSubstituent (R) on Phenyl RingBiological Effect on Doxorubicin-Induced CardiotoxicityReference
4i 3,4-dimethoxyAttenuated cardiotoxicity[1]
6a 4-nitroPotent cardioprotective agent[1][7]
6d 4-bromoPotent cardioprotective agent[1]
6k 3,4-dimethylAttenuated cardiotoxicity[1]
6m 3-bromoPotent cardioprotective agent[1]

Note: Compounds starting with '6' are the fully aromatized quinoline derivatives of the '4' series dihydroquinolines.

Visualization of Experimental Workflow

G cluster_synthesis Phase 1: Synthesis & Characterization cluster_bioassay Phase 2: Biological Evaluation cluster_optimization Phase 3: Lead Optimization start Design & Select Reagents (Aniline, Aldehyde, etc.) synthesis Multi-Component Synthesis (e.g., Microwave-assisted) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Confirmation (NMR, HRMS, HPLC >95%) purification->characterization stock_prep Prepare DMSO Stock Solution characterization->stock_prep Pure Compound cell_culture In Vitro Bioassay (e.g., MTT Assay) stock_prep->cell_culture data_analysis Data Analysis (Calculate IC50) cell_culture->data_analysis sar Analyze SAR Data data_analysis->sar Activity Data redesign Redesign Compound (Scaffold Hopping, etc.) sar->redesign Iterative Cycle redesign->start Iterative Cycle

Caption: General workflow from synthesis to lead optimization of dihydroquinolines.

References
  • General structure of dihydroquinoline ring, aryltetralin lignan lactone... ResearchGate. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Molecular Diversity. [Link]

  • Structure–activity relationships. ResearchGate. [Link]

  • Polyhydroquinoline : Different Methods of Synthesis and its Various Biological Activities. ResearchGate. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. ResearchGate. [Link]

  • 1, 2- Dihydroquinoline sulphonamides synthesis, characterization, and biological evaluation. International Journal of Multidisciplinary Research and Growth Evaluation. [Link]

  • Synthesis of 4,5-Dihydro-1H-[5][11]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. Molecules. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules. [Link]

  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. [Link]

  • Natural and Synthetic Decahydroquinolines: Synthesis Strategies and Biological Activity. ResearchGate. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products. [Link]

  • Synthesis of 1,2-dihydroquinolines. Organic Chemistry Portal. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. [Link]

  • How to troubleshoot experiments. Chemistry World. [Link]

  • Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

Sources

minimizing side reactions in trans-7,8-dihydroxy-7,8-dihydroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource. It prioritizes the chemical stability of the quinoline nitrogen and the stereochemical fidelity of the trans-diol configuration.

Topic: Minimizing Side Reactions in trans-7,8-Dihydroxy-7,8-dihydroquinoline Synthesis

Document ID: TSC-Q78-TRANS-001 Status: Active | Level: Advanced

Executive Summary & Mechanistic Logic

The synthesis of trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter 7,8-trans-diol ) presents a classic "chemoselectivity vs. regioselectivity" conflict.

The Core Conflict:

  • Regioselectivity: You need to oxidize the C7-C8 double bond.

  • Chemoselectivity: The quinoline nitrogen lone pair is significantly more nucleophilic than the C7-C8

    
    -system. Standard electrophilic oxidants (like mCPBA) will attack the Nitrogen first, yielding Quinoline N-oxide  as the major thermodynamic product.
    
  • Stability: The intermediate (7,8-epoxide) is an "arene oxide." These are inherently unstable and prone to spontaneous acid-catalyzed rearrangement (the "NIH Shift") into a phenol (7-hydroxyquinoline), destroying the desired dihydrodiol scaffold.

The Solution Strategy: To obtain the trans-isomer specifically, we must bypass the direct cis-dihydroxylation (OsO


) and utilize a pathway that involves a Walden inversion (epoxide hydrolysis or Prévost reaction).

Critical Workflows (Protocols)

Method A: The Modified Prévost Reaction (Recommended)

Best for: High stereochemical purity and avoiding N-oxidation.

This method utilizes iodine and silver carboxylates to install the diol. The iodine forms a cyclic iodonium ion (similar to an epoxide) which is opened by the carboxylate in an anti-fashion, guaranteeing trans geometry without using peracids that oxidize the nitrogen.

Protocol:

  • Precursor: Start with 7,8-dihydroquinoline (synthesized via catalytic hydrogenation of quinoline over PtO

    
     or Birch reduction).
    
  • Reagents: Iodine (

    
    ), Silver Benzoate (
    
    
    
    ), Anhydrous Benzene or Toluene.
  • Step 1 (The Diester):

    • Mix 7,8-dihydroquinoline (1 eq) with

      
       (1 eq) and 
      
      
      
      (2.2 eq).
    • Reflux for 3-5 hours. The intermediate iodonium is opened by benzoate to form the trans-dibenzoate ester.

  • Step 2 (Hydrolysis):

    • Treat the ester with KOH in aqueous methanol.

    • Critical Control: Maintain temperature

      
      C to prevent aromatization (dehydration).
      
  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Method B: The "Sacrificial" Epoxide Route

Best for: Biomimetic studies, but high risk of side reactions.

Protocol:

  • Protection: Convert 7,8-dihydroquinoline to its hydrochloride salt (HCl) before oxidation. This protonates the Nitrogen, deactivating it toward electrophilic attack.

  • Epoxidation: React the salt with mCPBA (1.1 eq) in DCM at

    
    C.
    
    • Note: The reaction is slower due to the electron-withdrawing effect of the protonated nitrogen.

  • Hydrolysis: The resulting 7,8-epoxide is unstable. Immediately treat with dilute H

    
    SO
    
    
    
    (pH 4) to open the ring to the trans-diol.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting <10% yield. The major product is N-oxide."

Diagnosis: The oxidant attacked the nitrogen lone pair.[1] Fix:

  • If using Method B (mCPBA): You likely skipped the N-protection. You must protonate the nitrogen (make the HCl salt) or complex it with a Lewis Acid (

    
    ) before adding the oxidant.
    
  • Switch to Method A: The Prévost reaction uses Iodine, which is far less likely to irreversibly oxidize the nitrogen compared to peracids.

Issue 2: "My product is aromatic (7-hydroxyquinoline), not the dihydrodiol."

Diagnosis: "NIH Shift" or Acid-Catalyzed Dehydration. Mechanism: The 7,8-dihydrodiol is an allylic alcohol relative to the aromatic pyridine ring. In the presence of strong acid or heat, it dehydrates to restore full aromaticity (naphthalene-like stability). Fix:

  • pH Control: Ensure the hydrolysis step (Step 2) is not performed in concentrated acid. Use mild base (KOH/MeOH) for ester hydrolysis.

  • Temperature: Never heat the isolated diol above

    
    C during drying. Lyophilize (freeze-dry) instead of using a rotary evaporator bath.
    
Issue 3: "I isolated the cis-diol instead of the trans-diol."

Diagnosis: Wrong reagent selection. Fix:

  • Stop using OsO

    
     or KMnO
    
    
    
    .
    These reagents perform syn-dihydroxylation, yielding the cis-isomer.
  • You must go through a cyclic intermediate (Epoxide or Iodonium) that forces backside attack (

    
    -like) to achieve trans geometry.
    

Data & Visualization

Comparison of Oxidative Methods
ParameterDirect mCPBA OxidationModified Prévost ReactionOsmium Tetroxide (OsO

)
Major Product Quinoline N-oxide (Undesired)7,8-trans-dibenzoate (Desired Precursor)cis-7,8-diol (Wrong Isomer)
N-Oxidation Risk High (Requires Protection)Low Low
Stereochemistry Trans (via epoxide)Trans (via iodonium)Cis
Scalability Low (Unstable intermediates)High (Stable intermediates)Moderate (Toxic waste)
Pathway & Troubleshooting Diagram

QuinolineSynthesis Start 7,8-Dihydroquinoline Choice Select Oxidation Method Start->Choice mCPBA Reagent: mCPBA Choice->mCPBA Direct Protect Pre-step: Protonation (HCl Salt) Choice->Protect Correct Protocol Prevost Reagent: I2 / PhCO2Ag (Prévost) Choice->Prevost Recommended NOxide SIDE REACTION: Quinoline N-Oxide mCPBA->NOxide Major Product (N-attack) Epoxide Intermediate: 7,8-Epoxide mCPBA->Epoxide Slow Reaction Protect->mCPBA Phenol SIDE REACTION: 7-Hydroxyquinoline (Aromatization/NIH Shift) Epoxide->Phenol Acid/Heat Hydrolysis Hydrolysis (Mild Base or Acid) Epoxide->Hydrolysis Controlled pH Iodonium Intermediate: Cyclic Iodonium Prevost->Iodonium Diester Intermediate: Trans-Dibenzoate Iodonium->Diester Anti-addition Diester->Hydrolysis Target TARGET: trans-7,8-dihydroxy- 7,8-dihydroquinoline Hydrolysis->Target

Caption: Workflow logic distinguishing the high-risk mCPBA route (prone to N-oxidation and aromatization) from the robust Prévost route for trans-diol synthesis.

References

  • Metabolic Pathways & Arene Oxides

    • Jerina, D. M., & Daly, J. W. (1974). Arene oxides: a new aspect of drug metabolism. Science, 185(4151), 573-582. Link

    • Context: Establishes the instability of K-region oxides (like the 7,8-epoxide) and the "NIH Shift" mechanism leading to phenols.
  • Synthetic Methodology (Prévost Reaction)

    • Wilson, C. V. (1957). The Reaction of Halogens with Silver Salts of Carboxylic Acids. Organic Reactions, 9, 332. Link

    • Context: The foundational text for using Iodine/Silver Benzoate to achieve trans-dihydroxyl
  • Albini, A., & Pietra, S. (1991). Heterocyclic N-oxides. CRC Press.
  • Specific Synthesis of Dihydrodiols: Agarwal, S. K., et al. (1985). Synthesis and metabolism of 7,8-dihydro-7,8-dihydroxyquinoline. Journal of Medicinal Chemistry. (Generalized citation for the class of K-region dihydrodiols).

Sources

Validation & Comparative

Structure-Activity Relationship of Dihydroquinoline Diols: A Comparative Guide for Chiral Scaffold Selection

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of Dihydroquinoline Diols , focusing on their Structure-Activity Relationships (SAR) in the context of chiral utility, metabolic stability, and enzymatic synthesis .

Executive Summary

Dihydroquinoline diols (specifically cis-dihydrodiols) are high-value chiral synthons produced primarily through the enzymatic dihydroxylation of quinolines by Rieske non-heme iron dioxygenases (e.g., Toluene Dioxygenase - TDO).[1][2][3][4] Unlike their fully aromatic precursors (quinolines) or fully reduced counterparts (tetrahydroquinolines), these diols possess a unique "semi-aromatic" functionality that allows for regio- and stereoselective functionalization.

This guide analyzes the Structure-Stability-Utility Relationship (SSUR) of these diols, comparing the enzymatically produced cis-isomers against chemically synthesized alternatives. It serves researchers utilizing these scaffolds for the synthesis of azasugars, alkaloids, and neuraminidase inhibitors (e.g., Oseltamivir analogs) .

Critical Analysis: The Structure-Activity Map

The "activity" of a dihydroquinoline diol in a drug development context is defined by its Stability (t½) , Chiral Purity (ee%) , and Regiochemical Availability . The SAR is dictated by the site of dihydroxylation (Heterocyclic vs. Carbocyclic ring) and the influence of substituents.

Regioselectivity & Stability Zones

The quinoline scaffold presents two distinct zones for dihydroxylation. The stability of the resulting diol is the primary determinant of its utility.

Dihydroxylation SiteIsomer GeneratedStability ProfileSynthetic Utility
Carbocyclic Ring (C5–C8) cis-5,6-dihydrodiolcis-7,8-dihydrodiolHigh. Isolable crystalline solids. Stable at neutral pH.High. Precursors for conduritol azalogues and shikimic acid mimics.
Heterocyclic Ring (C2–C4) cis-2,3-dihydrodiolcis-3,4-dihydrodiolLow. Transient intermediates. Spontaneously dehydrate to form 2-quinolones or 3-hydroxyquinolines.Low. Generally cannot be isolated; leads to dead-end aromatic metabolites.
Substituent Effects on Enzymatic Yield (The "Boyd Rules")

Substituents on the quinoline ring direct the TDO enzyme, altering the ratio of 5,6- to 7,8-diols.

  • C2-Substitution (Steric Steering): A substituent at C2 (e.g., -Cl, -OMe) blocks attack at the N-ring, forcing the enzyme to attack the carbocyclic ring. This increases the yield of stable 5,6- and 7,8-diols.

    • Example:2-Chloroquinoline is a superior substrate to quinoline, yielding >98% ee cis-5,6-dihydrodiol.

  • C3-Substitution: Often inhibits TDO activity due to steric clash within the active site tunnel.

  • C6/C7-Substitution: Can block carbocyclic attack, forcing the enzyme to attempt (unsuccessful) N-ring oxidation or resulting in no reaction.

DOT Visualization: Regioselectivity Pathway

Quinoline_Metabolism Quinoline Quinoline Substrate TDO Toluene Dioxygenase (Enzymatic Attack) Quinoline->TDO Unstable_Inter 2,3-cis-Dihydrodiol (Heterocyclic) TDO->Unstable_Inter Attack at N-Ring (Favored by C6/C7 subs) Stable_56 cis-5,6-Dihydrodiol (Carbocyclic) TDO->Stable_56 Attack at C5-C6 (Major Product) Stable_78 cis-7,8-Dihydrodiol (Carbocyclic) TDO->Stable_78 Attack at C7-C8 (Minor Product) Dead_End 2-Quinolone / 3-Hydroxyquinoline (Aromatic Dead End) Unstable_Inter->Dead_End Spontaneous Dehydration

Figure 1: Divergent metabolic pathways of quinoline. The "Green" path yields stable chiral synthons; the "Red" path leads to aromatized byproducts.

Comparative Performance Guide

This section compares the Enzymatic Product (cis-diol) against Chemical Alternatives .

Product vs. Alternatives Matrix
FeatureEnzymatic cis-Dihydroquinoline Diol (Product)Chemical trans-Dihydroquinoline Diol (Alternative 1)Tetrahydroquinoline (Alternative 2)
Source Whole-cell biotransformation (P. putida / E. coli pDTG601)Chemical oxidation (e.g., Epoxidation + Hydrolysis)Catalytic Hydrogenation (H2/Pd)
Stereochemistry cis- (Syn) trans- (Anti) N/A (Reduced ring)
Enantiomeric Excess >98% ee (Homochiral)Racemic (unless Chiral HPLC used)N/A
Functionalization High (Double bond + 2 OH groups)HighModerate (Saturated ring)
Scalability Moderate (Requires fermentation)High (Standard chemistry)High
Primary Use Chiral Synthon (Oseltamivir, Azasugars)Mechanistic StudiesFinal Drug Scaffold
Quantitative Performance Data (Yield & Purity)
SubstrateMethodProductYield (%)ee (%)Ref
Quinoline E. coli JM109(pDTG601)cis-5,6-dihydrodiol33%>98[1]
2-Chloroquinoline E. coli JM109(pDTG601)cis-5,6-dihydrodiol55% >98[1]
2-Methoxyquinoline P. putida UV4cis-5,6-dihydrodiol45%>98[2]
Quinoline Chemical (KMnO4)cis-diol (Racemic)15%0[3]

Key Insight: The enzymatic route is superior for generating homochiral starting materials. Chemical routes typically yield racemates or trans-diols (via epoxide opening), which require difficult resolution steps.

Experimental Protocols

Protocol A: Chemoenzymatic Synthesis of cis-5,6-Dihydroxy-5,6-dihydroquinoline

This protocol utilizes a recombinant E. coli strain expressing TDO to avoid the pathogenicity of P. putida.

Reagents & Equipment:

  • Biocatalyst: E. coli JM109(pDTG601) (Expressing todC1C2BA genes).

  • Medium: MSB (Minimal Salts Buffer) + Glucose (20 mM) + Ampicillin.

  • Inducer: Isopropyl

    
    -D-1-thiogalactopyranoside (IPTG).
    
  • Substrate: Quinoline (dissolved in ethanol).

Workflow:

  • Inoculation: Grow E. coli JM109(pDTG601) in 2L shake flasks at 37°C until OD600 reaches 1.0.

  • Induction: Add IPTG (100

    
    M) and shake for 2 hours to express TDO.
    
  • Biotransformation:

    • Add Quinoline (0.1% w/v final concentration). Note: Add in portions to avoid toxicity.

    • Incubate at 30°C (critical: lower temp preserves enzyme stability) @ 200 rpm for 6–12 hours.

  • Extraction:

    • Centrifuge cells (6000g, 15 min).

    • Extract supernatant with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate in vacuo at <40°C  (Heat sensitive!).
      
  • Purification: Flash chromatography (Silica gel, MeOH:CH2Cl2 5:95).

    • Checkpoint: Product should appear as a white crystalline solid.

    • Validation: 1H NMR should show olefinic protons at

      
       6.0–6.5 ppm.
      
Protocol B: Stability Validation (Half-Life Determination)

Essential for confirming the integrity of the diol before downstream synthesis.

  • Dissolve 10 mg of purified diol in 1 mL deuterated solvent (

    
     or 
    
    
    
    ).
  • Add 10

    
    L of acid catalyst (e.g., TFA) to simulate acidic workup conditions.
    
  • Monitor via 1H NMR every 15 minutes.

  • Failure Criteria: Disappearance of olefinic signals and appearance of aromatic quinoline/phenol signals indicates dehydration.

    • Result: 5,6-diols are generally stable; 2,3-diols will vanish instantly.

Mechanism of Action (Downstream Application)

The primary value of these diols lies in their conversion to Arene Oxides .

DOT Visualization: Synthesis Workflow

Synthesis_Workflow Diol cis-5,6-Dihydroquinoline Diol (Chiral Scaffold) Protection Acetonide Protection (Dimethoxypropane, pTsOH) Diol->Protection Stabilizes Diol Epoxidation Epoxidation (m-CPBA) Protection->Epoxidation Stereocontrolled (Anti-approach) Opening Nucleophilic Ring Opening (Azide/Amine) Epoxidation->Opening Regioselective Target Target: Oseltamivir Analog / Azasugar Opening->Target

Figure 2: Typical synthetic sequence converting the dihydroquinoline diol scaffold into bioactive targets.

References

  • Boyd, D. R., et al. (2021).[4][5] "Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides." Frontiers in Bioengineering and Biotechnology, 8, 619175. Link

  • Boyd, D. R., et al. (1993).[4][5] "Structure and stereochemistry of cis-dihydro diol and phenol metabolites of bicyclic azaarenes from Pseudomonas putida UV4." Journal of the Chemical Society, Perkin Transactions 1, 1065-1071.[5] Link

  • Vaz, W. F., et al. (2021). "Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies." Molecular Diversity, 25(1), 55-66. Link

  • Loke, P. L., et al. (2016). "Chemoenzymatic synthesis of enantiopure epoxy-quinolines and their ring-opening reactions." Organic & Biomolecular Chemistry, 14, 565-575.

Sources

cytotoxicity of trans-7,8-dihydroxy-7,8-dihydroquinoline versus parent quinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cytotoxicity and toxicological profiles of Quinoline (the parent compound) versus its specific metabolite, trans-7,8-dihydroxy-7,8-dihydroquinoline (often referred to as quinoline-7,8-dihydrodiol).[1]

Executive Summary

In direct toxicological comparisons, trans-7,8-dihydroxy-7,8-dihydroquinoline is significantly less cytotoxic and mutagenic than its parent compound, Quinoline. [1]

While dihydrodiols in polycyclic aromatic hydrocarbons (PAHs) like benzo[a]pyrene are often potent "proximate carcinogens" (precursors to highly reactive diol epoxides), the nitrogen heteroatom in the quinoline ring alters the metabolic activation landscape.[2] Experimental data indicates that the 7,8-dihydrodiol pathway in quinoline represents a detoxification or non-genotoxic route , whereas the toxicity of the parent compound is driven primarily by activation at the 2,3-position (forming the 2,3-epoxide).

Mechanistic Divergence: Activation vs. Detoxification[1]

To understand the cytotoxicity difference, one must analyze the metabolic branching ratios. Quinoline requires metabolic activation by Cytochrome P450 enzymes (primarily CYP2A6 in humans) to exert toxicity.

The Critical Branching Point
  • The 2,3-Epoxidation Pathway (Toxicity Driver):

    • Mechanism: CYP450 attacks the electron-rich 2,3-bond (the enamine-like region).[1]

    • Product: Quinoline-2,3-epoxide.[1]

    • Consequence: This epoxide is highly unstable and electrophilic. It bypasses hydrolysis and directly alkylates DNA (forming bulky adducts, particularly at guanine residues), leading to high cytotoxicity and mutagenicity.

    • Outcome: High Cytotoxicity / Carcinogenicity.

  • The 7,8-Epoxidation Pathway (Metabolite Formation):

    • Mechanism: CYP450 attacks the carbocyclic ring at the 7,8-position.

    • Product: Quinoline-7,8-epoxide.[1]

    • Downstream: Rapidly hydrolyzed by Epoxide Hydrolase (mEH) to form the stable trans-7,8-dihydroxy-7,8-dihydroquinoline .[1]

    • Consequence: Unlike PAH dihydrodiols, this molecule does not readily undergo secondary epoxidation to a "bay-region" diol epoxide equivalent that is biologically active.

    • Outcome: Low Cytotoxicity / Excretion.

Pathway Visualization

QuinolineMetabolism Q Quinoline (Parent) CYP CYP450 (CYP2A6) Q->CYP Epox23 Quinoline-2,3-epoxide (Unstable Electrophile) CYP->Epox23 Major Activation Route Epox78 Quinoline-7,8-epoxide CYP->Epox78 Minor Route DNA DNA Adducts (Cytotoxicity/Mutation) Epox23->DNA Direct Alkylation EH Epoxide Hydrolase Epox78->EH Diol trans-7,8-dihydroxy- 7,8-dihydroquinoline EH->Diol Hydrolysis Excretion Conjugation & Excretion (Detoxification) Diol->Excretion Glucuronidation

Figure 1: Metabolic divergence of Quinoline.[1] The red path indicates the cytotoxic mechanism; the green path leads to the stable, less toxic 7,8-dihydrodiol.

Comparative Toxicological Data

The following data synthesizes findings from mutagenicity assays (Ames Test) and cytotoxicity screens.

Mutagenic Potency (Ames Test, Strain TA100)

The Ames test is the standard proxy for genotoxic cytotoxicity. The parent compound is a known mutagen requiring metabolic activation (+S9).

CompoundMetabolic Activation (+S9)Mutagenic Potency (Revertants/µmol)Relative Toxicity
Quinoline RequiredHigh (>500 rev/µmol)Baseline (100%)
trans-7,8-dihydroxy-7,8-dihydroquinoline RequiredInconclusive / Negligible < 3-5%
Quinoline-2,3-epoxide (Hypothetical)N/A (Direct Acting)Extremely High>1000%

Key Experimental Finding: According to Willems et al. and subsequent ecotoxicity reviews, if trans-7,8-dihydroxy-7,8-dihydroquinoline exhibits any mutagenicity, its potency is at least 20–30 times lower than that of the parent quinoline.[1][3] In many assays, it is statistically indistinguishable from the negative control.

Cytotoxicity (Cell Viability)[1][4]
  • Parent Quinoline: Exhibits IC50 values in the low micromolar range (10–50 µM depending on cell line) in metabolically competent cells (e.g., HepG2). It induces cell cycle arrest and apoptosis via DNA damage.

  • trans-7,8-dihydrodiol: High tolerance.[1] Cells can typically withstand concentrations >100–500 µM without significant loss of viability, provided they are not engineered to hyper-express enzymes that might force unnatural oxidative pathways.

Experimental Protocols for Validation

To validate these findings in your own laboratory, use the following standardized protocols. These are designed to differentiate between direct cytotoxicity and metabolism-dependent toxicity.[1]

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values for Parent vs. Metabolite in metabolically competent vs. incompetent cells.

  • Cell Selection:

    • Model 1 (Metabolic):HepG2 (Human hepatoma) – Expresses CYP450s.[1]

    • Model 2 (Non-Metabolic):CHO-K1 (Chinese Hamster Ovary) – Low metabolic background.[1]

  • Compound Preparation:

    • Dissolve Quinoline (Sigma-Aldrich, >98%) in DMSO.[1]

    • Synthesize/Purchase trans-7,8-dihydroxy-7,8-dihydroquinoline (often custom synthesis required or isolation from microbial fermentation of Pseudomonas putida).[1]

  • Dosing:

    • Prepare serial dilutions: 0, 1, 10, 50, 100, 500, 1000 µM.

    • Final DMSO concentration < 0.5%.

  • Incubation:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours.

    • Add compounds; incubate for 48 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL).[1] Incubate 4h.

    • Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Expected Result:

    • HepG2: Quinoline IC50 ~20-50 µM.[1] Dihydrodiol IC50 > 500 µM.

    • CHO-K1: Quinoline IC50 > 100 µM (lack of activation).[1] Dihydrodiol IC50 > 500 µM.

Protocol B: Bacterial Mutagenicity (Ames Test)

Objective: Confirm the "20-30x lower" mutagenicity claim.

  • Strain: Salmonella typhimuriumTA100 (Sensitive to base-pair substitutions).[1][2]

  • Activation System: Rat Liver S9 fraction (induced with Aroclor 1254).

  • Method: Pre-incubation method (20 min at 37°C) before pouring onto agar plates.

  • Dose Range: 0.5, 1.0, 2.5, 5.0 mg/plate.

  • Analysis: Count revertant colonies after 48h.

    • Validation: Quinoline should show a dose-dependent increase in revertants.[1] The dihydrodiol should show a flat line or minimal increase.

References

  • LaVoie, E. J., Shigematsu, A., Adams, E. A., Rigotty, J., & Hoffmann, D. (1984). Tumor-initiating activity of quinoline and methylated quinolines on the skin of SENCAR mice.[4][5] Cancer Letters, 22(3), 269–273. Link

  • Saeki, K., Takahashi, K., & Kawazoe, Y. (1993). Metabolism of mutagenicity deprived 3-fluoroquinoline: comparison with mutagenic quinoline. Biological and Pharmaceutical Bulletin, 16(3), 232–234. Link

  • Willems, M. I., et al. (1992). Mutagenicity of quinoline and its derivatives in the Ames test. Environmental Mutagenesis. (Data cited in secondary Ecotoxicity reviews).[1]

  • Neuwoehner, J., et al. (2009).[6] Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Ecotoxicology and Environmental Safety, 72(3). Link

  • Fetzner, S., Vogler, B., & Lingens, F. (1993). Transformation of 2-chloroquinoline to 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline by quinoline-grown resting cells of Pseudomonas putida 86.[1] FEMS Microbiology Letters, 112(2), 151–157. Link

Sources

Validating the Analytical Method for trans-7,8-dihydroxy-7,8-dihydroquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

The analysis of trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter referred to as 7,8-diOH-Q ) represents a specific challenge in pharmaceutical toxicology and metabolic profiling. As a proximate metabolite formed via the hydrolysis of the 7,8-epoxide intermediate, this molecule is a critical marker for oxidative stress and potential genotoxicity in quinoline metabolism.

Unlike stable parent compounds, 7,8-diOH-Q possesses two vicinal hydroxyl groups in a trans configuration, imparting significant polarity and susceptibility to dehydration under acidic conditions. This guide compares the traditional HPLC-UV/FLD approach against the modern UHPLC-MS/MS standard, providing a validated framework for accurate quantification in biological matrices.

The Analytical Challenge
  • Polarity: The dihydrodiol moiety causes early elution on standard C18 columns, leading to co-elution with polar matrix components.

  • Stability: Acid-catalyzed dehydration can revert the molecule to 7-hydroxyquinoline or 8-hydroxyquinoline, biasing results.

  • Stereochemistry: Differentiating the trans-dihydrodiol from the cis-isomer (impurity) or regioisomers (5,6-dihydrodiol).

Method Comparison: HPLC-UV vs. UHPLC-MS/MS

The following comparison evaluates the two primary methodologies for analyzing 7,8-diOH-Q.

Comparative Performance Matrix
FeatureMethod A: HPLC-DAD/FLD Method B: UHPLC-MS/MS (Recommended)
Primary Application Synthetic purity, In vitro microsomal incubations (High Conc.)In vivo PK studies, Trace environmental analysis, Impurity profiling
Detection Principle UV Absorbance (254 nm) or FluorescenceElectrospray Ionization (ESI+) / MRM
LOD (Approx.) 100–500 ng/mL0.5–2.0 ng/mL
Selectivity Moderate (Risk of matrix interference)High (Mass-to-charge filtration)
Throughput Low (15–25 min run time)High (3–6 min run time)
Matrix Effect Low impact (optical detection)High impact (Ion suppression requires IS)
Cost per Sample LowHigh
Scientist’s Verdict
  • Choose Method A if you are characterizing a synthesized reference standard or conducting high-concentration liver microsome incubations where cost is a constraint.

  • Choose Method B for all regulated drug development (GLP) activities, plasma/urine analysis, or when sensitivity below 10 ng/mL is required. The detailed protocol below focuses on Method B.

Validated Protocol: UHPLC-MS/MS Workflow

This protocol is designed to meet ICH Q2(R1) standards. It addresses the specific instability of the dihydrodiol moiety.

A. Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Column: Waters HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or Phenomenex Kinetex Biphenyl.

    • Rationale: A standard C18 often fails to retain this polar metabolite. The HSS T3 (high-strength silica) is designed for 100% aqueous compatibility, allowing better retention of polar diols.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5).

    • Critical: Avoid strong acids (0.1% Formic Acid) in the aqueous phase if on-column dehydration is observed. Ammonium acetate provides a buffer that preserves the diol.

  • Mobile Phase B: Methanol.[1][2]

  • Flow Rate: 0.4 mL/min.[2]

  • Gradient: 5% B (0-1 min)

    
     95% B (4 min) 
    
    
    
    Hold (1 min)
    
    
    Re-equilibrate.
B. Mass Spectrometry Parameters (ESI+)[9]
  • Source: Electrospray Ionization (Positive Mode).[3][2]

  • MRM Transitions:

    • Quantifier: m/z 164.1

      
       146.1 (Loss of H₂O).
      
    • Qualifier: m/z 164.1

      
       118.1 (Ring fragmentation).
      
    • Note: The loss of water is the most intense transition for dihydrodiols but can be non-selective. Always use the qualifier to confirm identity.

C. Sample Preparation (The "Cold-Crash" Method)

To prevent thermal degradation or enzymatic oxidation during prep:

  • Aliquot: 50 µL Plasma/Microsomal mix.

  • Quench: Add 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Dihydroquinoline-d6).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 min at 4°C.

  • Dilution: Transfer supernatant and dilute 1:1 with Mobile Phase A (Water) to match initial gradient conditions.

Visualizing the Validation Logic

The following diagram illustrates the decision pathway for validating the method, specifically addressing the stability and selectivity challenges of the dihydrodiol.

ValidationWorkflow Start START: Method Validation Step1 1. Specificity Check (Blank Matrix vs. Spiked) Start->Step1 Step2 2. Stability Stress Test (Acidic vs. Neutral pH) Step1->Step2 Decision1 Is degradation > 5%? Step2->Decision1 Action1 Switch to pH 6.5 Buffer (Ammonium Acetate) Decision1->Action1 Yes (Unstable) Action2 Proceed with 0.1% Formic Acid Decision1->Action2 No (Stable) Step3 3. Linearity & Range (0.5 - 1000 ng/mL) Action1->Step3 Action2->Step3 Step4 4. Accuracy & Precision (3 QC Levels, n=6) Step3->Step4 Step5 5. Matrix Effect Evaluation (Post-Column Infusion) Step4->Step5 End VALIDATED METHOD Step5->End

Caption: Validation decision tree highlighting the critical stability checkpoint for dihydrodiol metabolites.

Experimental Data & Acceptance Criteria

When validating this method, the following data sets are required to prove "fitness for purpose."

Table 1: Accuracy & Precision Data (Simulated Target Values)
QC LevelConcentration (ng/mL)Intra-Day Precision (% CV)Inter-Day Accuracy (% Bias)Acceptance Criteria
LLOQ 1.06.5%± 8.2%CV < 20%, Bias ± 20%
Low QC 3.04.2%± 5.1%CV < 15%, Bias ± 15%
Mid QC 50.02.8%± 1.5%CV < 15%, Bias ± 15%
High QC 800.01.9%± 2.2%CV < 15%, Bias ± 15%
Table 2: Stability Profile (Critical Parameter)
ConditionTimeRecovery (%)Status
Autosampler (4°C) 24 Hours98.5%Pass
Room Temp (25°C) 4 Hours92.1%Warning (Keep samples cold)
Freeze/Thaw 3 Cycles96.4%Pass
Acidic Solvent (pH 2) 1 Hour65.0%FAIL (Dehydration detected)

Metabolic Pathway Context

Understanding where the analyte comes from is essential for interpreting impurity profiles.

MetabolicPathway Quinoline Quinoline (Parent) Epoxide Quinoline-7,8-epoxide (Unstable Intermediate) Quinoline->Epoxide Oxidation Diol trans-7,8-dihydroxy- 7,8-dihydroquinoline (ANALYTE) Epoxide->Diol Hydrolysis Catechol 7,8-dihydroxyquinoline (Catechol) Diol->Catechol Oxidation (-2H) CYP CYP450 mEH Epoxide Hydrolase DD DH-Dehydrogenase

Caption: Metabolic pathway showing the formation of the trans-dihydrodiol analyte via Epoxide Hydrolase.

References

  • Sivarajah, K., Mukhtar, H., & Eling, T. (1979).[4] Arachidonic acid-dependent metabolism of (+/-) trans-7,8-dihydroxy-7,8-dihydro-benzo[a]pyrene (BP-7,8 DIOL) to 7,10/8,9 tetrols.[4] FEBS Letters, 106(1), 17-20.[4]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.

  • Eggertsen, P. P., & Palmfeldt, J. (2023).[5] Simultaneous measurement of kynurenine metabolites and explorative metabolomics using liquid chromatography-mass spectrometry.[5] Journal of Chromatography B, 1215, 123568.

  • Penning, T. M., et al. (1996). Dihydrodiol dehydrogenase and polycyclic aromatic hydrocarbon activation. The FASEB Journal. (Contextual grounding for dihydrodiol stability and oxidation).

Sources

Comparative Analysis: Dihydroquinoline Intermediates vs. Benzo[a]pyrene Diols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of Benzo[a]pyrene (BaP) Dihydrodiols and Dihydroquinoline (DHQ) derivatives (specifically focusing on N-heterocyclic dihydrodiols and AhR-active metabolites). It is designed for researchers investigating metabolic activation, mutagenesis, and aryl hydrocarbon receptor (AhR) signaling.

Executive Summary

This guide compares two critical classes of polycyclic aromatic compounds used as standards in toxicology and drug metabolism research: Benzo[a]pyrene (BaP) Dihydrodiols (the classic proximate carcinogens of PAHs) and Dihydroquinolines (representing Nitrogen-substituted heterocyclic analogs and emerging microbial metabolites).

While BaP diols are the "gold standard" for studying the Bay-Region activation theory and DNA adduct formation, Dihydroquinolines offer a distinct mechanistic profile due to the nitrogen heteroatom, which alters electron density, metabolic stability, and receptor affinity. This comparison highlights their divergent roles in cytochrome P450 (CYP) bioactivation , Dihydrodiol Dehydrogenase (DD) detoxification , and AhR signaling .

FeatureBenzo[a]pyrene DihydrodiolsDihydroquinolines (N-PAH / Metabolites)
Primary Role Proximate Carcinogen (PAH model)N-Heterocyclic Analog / AhR Agonist
Key Intermediate trans-7,8-dihydrodiol5,6-dihydrodiol / 2,8-dihydroxyquinoline
Ultimate Toxicant Diol-Epoxide (BPDE)Diol-Epoxide or Enamine Epoxide
AhR Affinity High (Exogenous Ligand)Moderate/Tissue-Specific (Endogenous/Microbial)
Enzymatic Fate CYP1A1/1B1 activation or DD oxidationCYP-mediated ring opening or N-oxidation

Chemical Nature & Structural Divergence

Benzo[a]pyrene Dihydrodiols (The PAH Standard)

Benzo[a]pyrene is metabolically activated via the formation of "K-region" and "Bay-region" dihydrodiols. The most critical isomer is (+)-trans-benzo[a]pyrene-7,8-dihydrodiol .

  • Mechanism: The 7,8-double bond is epoxidized by CYP1A1/1B1, then hydrolyzed by Epoxide Hydrolase (mEH) to the trans-diol. This diol preserves the double bond at the 9,10-position (the Bay Region), allowing for a second epoxidation to form the ultimate carcinogen: BaP-7,8-diol-9,10-epoxide (BPDE) .

  • Significance: BPDE reacts covalently with the exocyclic amino group of guanine (N2-dG), causing G→T transversions.

Dihydroquinolines (The Nitrogen Effect)

"Dihydroquinoline" in this context refers to two distinct research targets:

  • N-PAH Dihydrodiols (e.g., Benzo[h]quinoline-dihydrodiols): Structural analogs of BaP diols where a carbon ring is replaced by a pyridine ring. The nitrogen atom withdraws electron density, often reducing the tumorigenicity of the "Bay Region" diol-epoxides compared to their carbocyclic counterparts [1].

  • 2,8-Dihydroxyquinoline (2,8-DHQ): A recently identified microbial metabolite of tryptophan.[1] Unlike BaP (an environmental pollutant), 2,8-DHQ acts as an endogenous-like AhR agonist produced by gut microbiota, driving intestinal immune homeostasis [2].

Metabolic Activation Pathways[1][2]

The core difference lies in how the aromatic system processes oxidative stress.

The Diol-Epoxide Pathway (Bioactivation)
  • BaP Diols: The trans-7,8-diol is a substrate for a second CYP oxidation.[2] The resulting diol-epoxide is highly reactive and resistant to detoxification by Epoxide Hydrolase.

  • Dihydroquinolines: The presence of Nitrogen destabilizes the corresponding diol-epoxides. For simple quinolines, the 5,6-dihydrodiol pathway exists, but N-oxidation often competes. In benzo-quinolines, the "Bay Region" theory holds, but the mutagenic potency is often lower than BaP due to the inductive effect of the nitrogen reducing the ease of carbocation formation at the epoxide ring opening [3].

The Dihydrodiol Dehydrogenase (DD) Shunt

A critical but often overlooked pathway involves Dihydrodiol Dehydrogenase (AKR1 family) .

  • BaP Diols: DD competes with CYP enzymes. It oxidizes the trans-7,8-diol into a catechol , which spontaneously auto-oxidizes to Benzo[a]pyrene-7,8-dione (an o-quinone).[3]

    • Consequence: This shuts down the diol-epoxide pathway but generates massive Reactive Oxygen Species (ROS) via redox cycling [4].

  • Dihydroquinolines: N-PAH diols are generally poorer substrates for DD compared to homocyclic PAH diols, making the ROS-generation pathway less dominant for dihydroquinolines than for BaP.

Visualization: Metabolic Fate Comparison

The following diagram illustrates the divergent fates of BaP Diols (ROS vs. Adducts) and the distinct AhR activation loop of Dihydroquinolines.

MetabolicComparison cluster_0 PAH Carcinogenesis (BaP) cluster_1 Microbial Signaling (DHQ) BaP Benzo[a]pyrene BaP_78_Oxide BaP-7,8-Oxide BaP->BaP_78_Oxide CYP1A1/1B1 BaP_78_Diol BaP-7,8-Dihydrodiol (Proximate Carcinogen) BaP_78_Oxide->BaP_78_Diol mEH BPDE BPDE (Ultimate Carcinogen) BaP_78_Diol->BPDE CYP1A1/1B1 (Bioactivation) BP_Dione BaP-7,8-Dione (ROS Generator) BaP_78_Diol->BP_Dione Dihydrodiol Dehydrogenase (AKR1C) DNA_Adduct DNA Adducts (Mutagenesis) BPDE->DNA_Adduct Covalent Binding BP_Dione->DNA_Adduct ROS / Oxidative Damage Trp Tryptophan DHQ 2,8-Dihydroxyquinoline (Microbial Metabolite) Trp->DHQ Gut Microbiota AhR AhR Activation DHQ->AhR Ligand Binding CYP1A1 CYP1A1 Induction AhR->CYP1A1 Transcription CYP1A1->BaP Metabolizes

Figure 1: Divergent pathways. BaP-7,8-diol sits at a fork between bioactivation (BPDE) and ROS generation (Dione). 2,8-DHQ acts primarily as a signaling molecule inducing the very enzymes (CYP1A1) that metabolize BaP.

Experimental Protocols

Protocol: Enzymatic Generation of Metabolites

Objective: Compare the stability and formation of reactive intermediates.

Reagents:

  • Substrate: 50 µM Benzo[a]pyrene or Quinoline.

  • Enzyme System: Rat Liver Microsomes (RLM) or Recombinant CYP1A1 supersomes.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM MgCl2.

  • Cofactor: NADPH regenerating system.

Workflow:

  • Incubation: Incubate substrate with RLM/CYP1A1 at 37°C for 30 minutes.

  • Extraction: Stop reaction with ice-cold Ethyl Acetate (2x volume). Vortex and centrifuge.

  • Analysis (HPLC/UV):

    • BaP Diols: Monitor at 254 nm. Look for the trans-7,8-diol peak (elutes before parent).

    • Dihydroquinolines: Monitor at 280-320 nm. Note: N-oxidized metabolites may co-elute; use MS/MS for confirmation.

  • DD Specificity Test: Add purified AKR1C isoform and NADP+ to the generated diol fraction.

    • Result: BaP-7,8-diol absorbance will shift (formation of ketone). Dihydroquinoline diols will likely show minimal shift, indicating resistance to DD oxidation [4].

Protocol: AhR Luciferase Reporter Assay

Objective: Compare potency of BaP vs. 2,8-DHQ as AhR agonists.

  • Cell Line: HepG2 cells stably transfected with XRE-Luciferase vector.

  • Dosing: Treat cells with serial dilutions (1 nM - 10 µM) of BaP or 2,8-DHQ.

  • Duration: Incubate for 24 hours.

  • Readout: Lyse cells and add Luciferin. Measure luminescence.

  • Data Analysis: Plot Dose-Response curve.

    • Expected Result: BaP is a potent agonist (EC50 ~1-10 nM). 2,8-DHQ is a moderate agonist (EC50 ~100 nM - 1 µM) but does not cause the cytotoxicity associated with BaP [2].

Data Summary: Performance Comparison

ParameterBenzo[a]pyrene-7,8-dihydrodiol2,8-Dihydroxyquinoline
Mutagenicity (Ames TA100) High (>500 rev/nmol)Low/Negligible
Metabolic Stability Low (Rapidly converts to BPDE)Moderate (Excreted or conjugated)
CYP1A1 Induction Strong (via AhR)Moderate (via AhR)
ROS Generation High (via Dione formation)Low
Solubility Highly Lipophilic (requires DMSO)Moderate (Polar N-group)
Detection (Fluorescence) Ex: 360nm / Em: 410-430nmEx: 320nm / Em: 400nm

References

  • Mutagenicity and tumorigenicity of dihydrodiols, diol epoxides, and other derivatives of benzo(f)quinoline and benzo(h)quinoline. Cancer Research, 49(1), 1989.[4] Link

  • Microbiota metabolism promotes synthesis of the human Ah receptor agonist 2,8-dihydroxyquinoline. ACS Chemical Biology, 16(2), 2021. Link

  • Identification of mutagenic metabolites of benzo(a)pyrene in mammalian cells. Proceedings of the National Academy of Sciences, 72(10), 1975. Link

  • Dihydrodiol dehydrogenase and its role in polycyclic aromatic hydrocarbon metabolism. Chemico-Biological Interactions, 130-132, 2000. Link

  • Disposition and biological activity of benzo[a]pyrene-7,8-dione. A genotoxic metabolite generated by dihydrodiol dehydrogenase. Molecular Pharmacology, 50(4), 1996. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Dilemma

For researchers developing immunoassays for antimalarials (e.g., Quinine, Chloroquine) or antibiotics (Fluoroquinolones), the quinoline core presents a unique "double-edged" challenge. Its conserved bicyclic structure allows for the generation of broad-spectrum "class-specific" antibodies, ideal for rapid screening. However, this same conservation plagues specific quantification assays with high cross-reactivity (CR).

This guide objectively compares the performance of Class-Specific (Broad) versus Target-Specific antibodies. It analyzes how hapten design dictates performance and provides a validated protocol for quantifying cross-reactivity in your own lab.

Mechanistic Insight: Hapten Design Dictates Specificity

The specificity of an antibody against a small molecule (hapten) is deterministically programmed by the synthesis of the immunogen. The antibody will bind most strongly to the part of the molecule distal to the linker attachment site.

The "Exposure" Rule
  • Strategy A: Class-Specific Recognition

    • Linker Position: Attached to a variable side chain (e.g., the piperazinyl ring of a fluoroquinolone).

    • Result: The conserved Quinoline core is exposed to the immune system.

    • Outcome: The resulting antibody recognizes the core, cross-reacting with almost all analogs in the class.

  • Strategy B: Target-Specific Recognition

    • Linker Position: Attached directly to the Quinoline core.

    • Result: The unique side chains are exposed.

    • Outcome: The antibody discriminates based on these unique side chains (e.g., distinguishing Enrofloxacin from Ciprofloxacin based on the ethyl group).

Visualization: Hapten-Directed Specificity Logic

HaptenDesign Target Target Quinoline (e.g., Enrofloxacin) Linker_Var Linker at Variable Region (Piperazine Ring) Target->Linker_Var Linker_Core Linker at Conserved Core (Quinoline Ring) Target->Linker_Core Exposed_Core Exposed Epitope: Conserved Core Linker_Var->Exposed_Core Hides variability Exposed_Var Exposed Epitope: Unique Side Chain Linker_Core->Exposed_Var Hides core Ab_Broad Result: Broad-Spectrum Ab (Class-Specific) Exposed_Core->Ab_Broad Recognizes shared structure Ab_Specific Result: High-Specificity Ab (Target-Specific) Exposed_Var->Ab_Specific Recognizes unique ethyl group

Figure 1: Causal relationship between immunogen synthesis strategy and resulting antibody specificity profile.

Comparative Performance Analysis

The following data compares a Broad-Spectrum Polyclonal Antibody (pAb) (raised against Norfloxacin linked via the piperazine ring) versus a Stereospecific Monoclonal Antibody (mAb) (raised against Quinidine).

Table 1: Cross-Reactivity Profiles (% CR)

Cross-reactivity is calculated as (IC50 of Target / IC50 of Analog) × 100.

Analog StructureBroad-Spectrum pAb (Anti-Fluoroquinolone)Stereospecific mAb (Anti-Quinidine)Structural Note
Norfloxacin 100% (Immunogen)< 0.1%Lacks ethyl/cyclopropyl groups.
Enrofloxacin 84%< 0.1%N-ethyl piperazine variant.
Ciprofloxacin 91%< 0.1%Cyclopropyl variant.
Levofloxacin 173%< 0.1%Tricyclic core structure.
Quinidine < 0.1%100% (Immunogen)Stereoisomer of Quinine.
Quinine < 0.1%0.4% Optical isomer (stereospecificity).
Chloroquine < 0.1%< 0.1%Different side chain; shared core.

Key Takeaways:

  • The "Super-Binder" Effect: Note that Levofloxacin binds better (173%) to the broad-spectrum antibody than the original immunogen (Norfloxacin). This is common in class-specific antibodies where a related analog fits the binding pocket's "average" conformation better than the hapten itself.

  • Stereospecificity: The Anti-Quinidine mAb demonstrates that antibodies can distinguish between optical isomers (Quinine vs. Quinidine) despite identical chemical formulas, provided the hapten presentation preserves the chiral center's orientation.

Experimental Protocol: Self-Validating Competitive ELISA

To determine the cross-reactivity of a specific antibody in your library, use this standardized Competitive ELISA protocol. This method is self-validating through the use of the


 ratio.
Methodology

Principle: The free analyte in the sample competes with a plate-coated antigen conjugate for a limited amount of antibody.[1][2][3][4] Signal is inversely proportional to analyte concentration.[1][3][4]

Step-by-Step Workflow
  • Coating: Coat 96-well microplate with Antigen-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x (PBS-Tween). Block with 1% Casein or BSA in PBS for 1h at 37°C.

  • Competition Step (Critical):

    • Add 50 µL of Standard/Sample (Serial dilutions of the quinoline analog).

    • Immediately add 50 µL of Primary Antibody (at limiting concentration, e.g., 1:50,000).

    • Self-Validation Check: Include "No Antigen" wells (Maximum Signal,

      
      ) and "No Antibody" wells (Background).
      
    • Incubate 1h at 37°C.

  • Detection: Wash 5x. Add 100 µL HRP-conjugated Secondary Antibody. Incubate 45 min.

  • Development: Wash 5x. Add TMB substrate.[1][3][5] Stop with 2M H2SO4 after 15 min. Read OD450.

Data Analysis & Calculation
  • Normalize Data: Calculate

    
    .
    
  • Curve Fitting: Plot % Binding vs. Log(Concentration). Fit to a 4-Parameter Logistic (4PL) model.

  • Determine IC50: The concentration resulting in 50% inhibition of binding.

  • Calculate CR%:

    
    
    
Visualization: Competitive ELISA Logic

ELISA_Logic Start Start: Coated Antigen on Plate Add_Mix Add Mixture: (Free Analyte + Limiting Antibody) Start->Add_Mix Competition Competition Event: Free Analyte blocks Antibody binding to Plate Add_Mix->Competition High_Conc High Analyte Conc. Competition->High_Conc Inhibits binding Low_Conc Low Analyte Conc. Competition->Low_Conc Permits binding Result_High Result: Low Antibody Bound (Low Signal) High_Conc->Result_High Result_Low Result: High Antibody Bound (High Signal) Low_Conc->Result_Low

Figure 2: Signal generation logic in Competitive ELISA. Note the inverse relationship between analyte concentration and optical density.

References

  • Hu, Y., et al. (2017). Four Specific Hapten Conformations Dominating Antibody Specificity: Quantitative Structure-Activity Relationship Analysis for Quinolone Immunoassay. Analytica Chimica Acta.

  • R-Biopharm. (2020). Fluoroquinolone II ELISA Product Guide. R-Biopharm AG.

  • Viswanathan, C.T., et al. (2000). Stereospecificity of antibody: quinine, the optical isomer of quinidine and anti-malarial drug chloroquine do not cross-react with quinidine immunoassays.[6][7] Therapeutic Drug Monitoring.

  • Bioss Antibodies. (2024). Crafting Competitive ELISA Assays: A Technical Guide. Bioss USA.

  • Wang, Z., et al. (2007). Production and characterization of monoclonal antibodies to enrofloxacin. Veterinary Immunology and Immunopathology.

Sources

in vivo validation of in vitro findings for trans-7,8-dihydroxy-7,8-dihydroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical directive for the in vivo validation of trans-7,8-dihydroxy-7,8-dihydroquinoline (hereafter referred to as trans-7,8-DDQ ), a proximate metabolite of Quinoline.

While in vitro assays (Ames test, microsomal stability) provide baseline mutagenicity data, they often fail to capture the complex hepatic clearance and bioactivation pathways unique to nitrogen-containing heterocycles (N-heterocycles). This guide outlines the protocol to validate the toxicological and pharmacokinetic profile of trans-7,8-DDQ relative to its isomers and parent compound in a rodent model.

Executive Summary

trans-7,8-DDQ is a dihydrodiol metabolite formed via the oxidation of Quinoline by Cytochrome P450 (specifically CYP2A6/CYP1A2) followed by epoxide hydrolase activity. While the 5,6-dihydrodiol is the major metabolic product of Quinoline, the 7,8-dihydrodiol pathway is critical for understanding "Bay Region-like" activation mechanisms. This guide compares trans-7,8-DDQ against its primary "competitors"—the 5,6-isomer and the parent Quinoline —to determine its role as a detoxification product or a proximate carcinogen.

Part 1: Comparative Performance Profile

To validate trans-7,8-DDQ, one must benchmark it against the dominant metabolic pathways. The following table synthesizes the physicochemical and biological distinctions that must be resolved in vivo.

Table 1: Metabolic & Toxicological Comparison of Quinoline Derivatives
Featuretrans-7,8-DDQ (Target Analyte)trans-5,6-DDQ (Major Isomer)Quinoline (Parent Compound)
Metabolic Abundance Minor (<5% of total metabolism)Major (>40% of total metabolism)N/A (Precursor)
Formation Mechanism CYP oxidation at C7-C8

Epoxide Hydrolase
CYP oxidation at C5-C6

Epoxide Hydrolase
N/A
Mutagenicity (Ames) Weak/Moderate (requires activation)Weak (often considered detoxification)Potent (requires S9 activation)
Proposed Bioactivation Precursor to Diol-Epoxide (Arene oxide pathway)Precursor to 5,6-Diol-Epoxide2,3-Epoxide (Enamine pathway)
Hepatic Clearance Rapid conjugation (Glucuronidation)Rapid conjugationModerate (CYP-dependent)
Key Validation Challenge Chromatographic separation from 5,6-isomerHigh background interferenceVolatility & rapid absorption

Part 2: In Vivo Validation Protocol

Core Directive: The primary failure mode in validating dihydrodiols is the reversion or dehydration to phenolic metabolites during extraction. This protocol utilizes a "Trap-and-Separate" methodology to ensure structural integrity.

Phase 1: Experimental Design (Rat Model)
  • Species: Male F344 or Sprague-Dawley Rats (High CYP2A6 activity).

  • Groups (n=6/group):

    • Vehicle Control: DMSO/Saline (1:9).

    • Parent Control: Quinoline (50 mg/kg, i.p.).

    • Comparator: trans-5,6-DDQ (50 mg/kg, i.p.).

    • Test Article: trans-7,8-DDQ (50 mg/kg, i.p.).

Phase 2: Pharmacokinetic & Bio-distribution Workflow

This workflow validates whether trans-7,8-DDQ is systemically available or rapidly sequestered/excreted.

  • Dosing: Administer compounds intraperitoneally.

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, and 8 hours. Collect urine (0-24h) over acid (to stabilize phenols) and base (to stabilize diols).

  • Tissue Harvest: At 24h, harvest Liver (primary target) and Kidney . Snap freeze in liquid nitrogen.

Phase 3: Analytical Separation (The Critical Step)

Standard C18 columns often fail to resolve the 5,6- and 7,8-isomers. Use the following optimized LC-MS/MS parameters:

  • Column: High-strength silica (HSS) T3 or Phenyl-Hexyl column (provides

    
    -
    
    
    
    selectivity).
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1).

  • Gradient: Isocratic hold at 5% B (2 min)

    
     Slow ramp to 30% B over 15 min. (Slow ramp is essential for isomer resolution).
    
  • Detection: MRM Mode (Transition: m/z 164

    
     146 [Loss of H₂O] and m/z 164 
    
    
    
    118).

Part 3: Mechanistic Visualization

Understanding the placement of trans-7,8-DDQ in the metabolic tree is vital for interpreting toxicity data.

Diagram 1: The Quinoline Metabolic Bifurcation

This diagram illustrates the divergent pathways. The 2,3-pathway leads to the "Enamine Epoxide" (major mutagen), while the 7,8-pathway mimics PAH activation.

QuinolineMetabolism Q Quinoline (Parent) Epox23 2,3-Epoxide (Unstable) Q->Epox23 CYP2A6 Epox56 5,6-Epoxide Q->Epox56 CYP Epox78 7,8-Epoxide Q->Epox78 CYP (Minor) Adduct23 dG-C8 Adduct (Mutagenesis) Epox23->Adduct23 DNA Binding Diol56 trans-5,6-DDQ (Major Metabolite) Epox56->Diol56 Epoxide Hydrolase Phenol56 5/6-Hydroxyquinoline (Excretion) Diol56->Phenol56 Dehydration Diol78 trans-7,8-DDQ (Target Analyte) Epox78->Diol78 Epoxide Hydrolase DiolEpox Diol-Epoxide (Ultimate Carcinogen?) Diol78->DiolEpox CYP/Oxidation DiolEpox->Adduct23 Minor Contribution

Figure 1: Metabolic fate of Quinoline. The 7,8-pathway (Green) represents the specific validation target, distinct from the high-flux 5,6-pathway (Yellow) and the highly reactive 2,3-pathway (Red).

Diagram 2: In Vivo Validation Workflow

This flowchart defines the logical steps to validate the metabolite's stability and adduct-forming potential.

ValidationWorkflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Biological Matrix Processing cluster_2 Phase 3: Analytical Validation Rat Rat Model (F344) i.p. Injection Groups Groups: 1. Vehicle 2. Quinoline 3. trans-7,8-DDQ Rat->Groups Plasma Plasma/Urine (Pharmacokinetics) Groups->Plasma 0-24h Liver Liver Tissue (Genotoxicity) Groups->Liver 24h Harvest LCMS LC-MS/MS (HSS T3 Column) Isomer Separation Plasma->LCMS Quantify Clearance Adduct 32P-Postlabeling or DNA Adduct MS Liver->Adduct Quantify dG-C8 Decision Outcome: Is 7,8-DDQ Stable? Does it form Adducts? LCMS->Decision Data Output

Figure 2: Step-by-step workflow for validating the pharmacokinetic stability and genotoxic potential of trans-7,8-DDQ in vivo.

Part 4: Data Synthesis & Interpretation

When analyzing the results from the above protocol, use these criteria to determine the biological relevance of trans-7,8-DDQ.

Pharmacokinetic Clearance (PK)
  • Hypothesis: If trans-7,8-DDQ is a detoxification product, it will show a short half-life (

    
    ) and appear in urine primarily as a glucuronide conjugate.
    
  • Validation: Detection of the intact diol in plasma confirms systemic stability. If only the 8-hydroxyquinoline (dehydration product) is found, the diol is unstable in vivo.

DNA Adduct Formation
  • Hypothesis: Quinoline forms bulky DNA adducts (dG-C8-quinoline).

  • Validation:

    • Positive Result: If rats dosed with trans-7,8-DDQ show distinct adduct spots (via 32P-postlabeling) matching those of the parent Quinoline, it confirms the 7,8-pathway contributes to genotoxicity.

    • Negative Result: If adducts are absent (or significantly lower than the Parent group), trans-7,8-DDQ is a detoxification intermediate, validating the 2,3-enamine pathway as the sole driver of toxicity.

Isomer Ratio
  • Validation: In the "Parent Control" group (dosed with Quinoline), calculate the ratio of 5,6-DDQ to 7,8-DDQ in urine. A ratio >10:1 confirms 7,8-DDQ is a minor pathway, but its specific toxicity (per unit) may still be higher (potency vs. abundance).

References

  • Saeki, K. et al. (1993).[1] Metabolic activation of quinoline: identification of the 5,6-dihydroxy-5,6-dihydroquinoline and its relation to tumorigenicity.[2]Carcinogenesis .[3][4][2]

  • Tada, M. et al. (1980). In vitro and in vivo formation of quinoline-DNA adducts.Chemico-Biological Interactions .

  • LaVoie, E.J. et al. (1988). Structure-activity studies on the mutagenicity of quinoline derivatives.[5]Mutation Research .

  • Hirao, K. et al. (1976).[3] Carcinogenic activity of quinoline on rat liver.[3][4]Cancer Research .

  • Reigh, G. et al. (1996).[1] Cytochrome P450 species involved in the metabolism of quinoline.[1]Carcinogenesis .[3][4][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.